3-(4-Isopropyl-piperazin-1-yl)-phenol
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-6-8-15(9-7-14)12-4-3-5-13(16)10-12/h3-5,10-11,16H,6-9H2,1-2H3 |
InChI Key |
DBBJTIAGGDCNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of 3-(4-Isopropyl-piperazin-1-yl)-phenol
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of neuropharmacology, arylpiperazines represent a "privileged scaffold," frequently utilized in the design of ligands targeting monoamine G-protein coupled receptors (GPCRs) and monoamine transporters[1]. 3-(4-Isopropyl-piperazin-1-yl)-phenol (also known as 1-(3-hydroxyphenyl)-4-isopropylpiperazine) is a highly specialized derivative within this class.
As an application scientist, I approach this molecule not just as a static structure, but as a dynamic tool. The strategic placement of a meta-hydroxyl group combined with an N-isopropyl moiety on a piperazine ring creates a highly tunable pharmacophore. This guide provides an in-depth analysis of its structural causality, synthetic pathways, and pharmacological validation protocols, serving as a comprehensive blueprint for researchers utilizing this compound in CNS drug discovery.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of 3-(4-Isopropyl-piperazin-1-yl)-phenol is defined by three distinct functional zones, each engineered for specific biological interactions:
-
The meta-Hydroxyphenyl Ring: The parent compound, 1-(3-hydroxyphenyl)piperazine (CAS 59817-32-2)[2], provides the foundational arylpiperazine core. The meta-hydroxyl (-OH) group is critical; it acts as a bioisostere for the catechol hydroxyls of endogenous dopamine. In the binding pocket of D2/D3 receptors, this -OH group forms essential hydrogen bonds with conserved Serine residues (e.g., Ser193/Ser196 in transmembrane domain 5).
-
The Piperazine Core: The basic nitrogen atoms (pKa ~10.3)[2] ensure the molecule is protonated at physiological pH. This protonated amine forms a critical salt bridge with a highly conserved Aspartate residue (Asp114 in D2) in the receptor's orthosteric binding site.
-
The N-Isopropyl Moiety: Alkylation of the secondary amine with an isopropyl group serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Second, the branched steric bulk of the isopropyl group forces a specific conformational orientation within the receptor pocket, often shifting the molecule's functional profile from a full agonist to a partial agonist or antagonist.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of 3-(4-Isopropyl-piperazin-1-yl)-phenol and its parent precursor for comparative analysis.
| Parameter | 1-(3-Hydroxyphenyl)piperazine (Precursor) | 3-(4-Isopropyl-piperazin-1-yl)-phenol (Target) |
| Chemical Formula | C10H14N2O | C13H20N2O |
| Molecular Weight | 178.23 g/mol | 220.31 g/mol |
| CAS Registry Number | 59817-32-2 | N/A (Derivative) |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Predicted pKa (Basic) | 10.33 ± 0.10 | ~9.8 - 10.1 |
| Physical Form | White to off-white solid | Off-white to pale yellow solid |
Synthetic Methodology: Reductive Amination
To synthesize 3-(4-Isopropyl-piperazin-1-yl)-phenol, we employ a reductive amination strategy using 1-(3-hydroxyphenyl)piperazine and acetone.
Causality of Reagent Choice: We utilize Sodium Cyanoborohydride (NaBH3CN) rather than Sodium Borohydride (NaBH4). NaBH3CN is a milder reducing agent that is stable at slightly acidic to neutral pH (pH ~7.5). At this pH, the ketone (acetone) and the amine form an iminium ion. NaBH3CN selectively reduces the highly electrophilic iminium ion without reducing the unreacted ketone, preventing the formation of isopropanol and driving the reaction to high yields[3].
Step-by-Step Synthesis Protocol
Note: This protocol is a self-validating system. The pH adjustments are critical checkpoints; failure to maintain pH 7.5 will result in either iminium hydrolysis (if too basic) or reagent degradation (if too acidic).
-
Reaction Setup: Dissolve 5.35 g of 1-(3-hydroxyphenyl)piperazine and 8.7 g of acetone in a solvent system comprising 100 mL methanol and 20 mL deionized water[3].
-
pH Optimization (Checkpoint 1): Stir the solution continuously. Monitor via a calibrated pH meter and adjust the pH to exactly 7.5 by dropwise addition of 1N Hydrochloric acid (HCl).
-
Reduction Phase: Slowly add 3.78 g of Sodium Cyanoborohydride (NaBH3CN) to the stirred mixture. Maintain the reaction at room temperature (~20°C) for 19 hours under an inert argon atmosphere to prevent oxidation of the phenol[3].
-
Secondary Addition (Checkpoint 2): To ensure complete conversion of the secondary amine to the tertiary amine, add a supplementary 8.7 g of acetone and 1.89 g of NaBH3CN. Readjust the pH to 7.5 using 1N HCl. Stir for an additional 8 hours[3].
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.
Synthetic workflow for 3-(4-Isopropyl-piperazin-1-yl)-phenol via reductive amination.
Pharmacological Mechanisms: Monoamine Transporters & GPCRs
1-Phenyl-piperazine (PP) analogs are notoriously promiscuous, binding to the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET)[1]. They can act as both uptake inhibitors and substrate-type releasers.
The addition of the N-isopropyl group to the 3-hydroxyphenyl-piperazine scaffold sterically hinders the molecule from being translocated by the transporter, shifting its pharmacological profile from a monoamine releaser (like mCPP) to a pure reuptake inhibitor or a direct GPCR ligand. At monoamine GPCRs (such as Dopamine D2/D3), binding of the compound stabilizes the receptor in a conformation that modulates the G(alpha)i/o protein, leading to the inhibition of adenylyl cyclase.
GPCR signaling pathway modulated by arylpiperazine binding at D2/D3 receptors.
Experimental Validation: Receptor Binding Assay Protocol
To validate the trustworthiness of the synthesized compound, a radioligand binding assay must be conducted to determine its IC50 at monoamine transporters.
In Vitro hSERT/hDAT Binding Protocol
-
Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT or hDAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Ligand Preparation: Prepare serial dilutions of 3-(4-Isopropyl-piperazin-1-yl)-phenol from 10^-10 M to 10^-4 M in assay buffer containing 0.1% BSA.
-
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of radioligand (e.g., [3H]citalopram for hSERT, [3H]WIN35,428 for hDAT at Kd concentrations), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 60 minutes.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters rapidly with 3 x 1 mL ice-cold wash buffer.
-
Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
Comparative Transporter Affinity Data (Representative PP Analogs)
The structural modifications directly dictate the binding affinity. The table below illustrates how substitutions on the 1-phenyl-piperazine (PP) scaffold alter transporter selectivity[1].
| Compound | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | Mechanism |
| 1-Phenyl-piperazine (PP) | 1,200 | 4,500 | 3,100 | Releaser / Inhibitor |
| 1-(3-Chlorophenyl)-piperazine (mCPP) | 150 | 2,100 | 850 | Serotonin Releaser |
| 1-(3-Hydroxyphenyl)piperazine | 320 | 1,800 | 1,100 | Mixed Inhibitor |
| 3-(4-Isopropyl-piperazin-1-yl)-phenol | < 100 (Predicted) | < 500 (Predicted) | < 800 (Predicted) | Reuptake Inhibitor |
Note: The addition of the isopropyl group is predicted to significantly increase affinity for hDAT by filling the hydrophobic sub-pocket within the transporter's central binding site.
References
-
Figshare (ACS Chemical Neuroscience). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Retrieved from:[Link]
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Physicochemical Characteristics of 3-(4-Isopropyl-piperazin-1-yl)-phenol for Medicinal Chemistry
The following technical guide details the physicochemical and medicinal chemistry characteristics of 3-(4-Isopropyl-piperazin-1-yl)-phenol , a critical scaffold in the design of Central Nervous System (CNS) agents.
Executive Summary
3-(4-Isopropyl-piperazin-1-yl)-phenol (Substructure Class: Arylpiperazines) represents a "privileged structure" in medicinal chemistry, particularly for ligands targeting G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1][2][3][4][5]
This compound combines a basic center (distal piperazine nitrogen) with a hydrogen-bond donor/acceptor moiety (phenol) in a specific meta geometry.[1][2][3][4][5] This configuration is frequently employed to mimic neurotransmitter binding motifs while modulating lipophilicity via the isopropyl group.[1][2][3][4][5][6] Understanding its physicochemical profile—specifically its ionization states, lipophilicity (LogD), and metabolic liabilities—is essential for optimizing pharmacokinetics (PK) and blood-brain barrier (BBB) penetration.[1][2][3][4][5]
Structural Analysis & Molecular Descriptors
The molecule consists of a phenol ring linked to a piperazine heterocycle, N-substituted with an isopropyl group.[1][2][3][4][5][6] The meta (3-position) substitution pattern is distinct from the more common para-substituted metabolites (e.g., of certain azole antifungals), offering unique receptor selectivity profiles.[1][2][3][4][5]
Table 1: Calculated Molecular Descriptors
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₃H₂₀N₂O | Core composition.[1][2][3][4][5][6] |
| Molecular Weight | 220.31 g/mol | Ideal for CNS penetration (<450 Da).[1][2][3][4][5] |
| cLogP | 1.9 – 2.2 | Moderate lipophilicity; optimal for oral bioavailability.[1][2][3][4][5] |
| TPSA | ~43 Ų | <90 Ų indicates high probability of BBB permeability.[1][2][3][4][5] |
| H-Bond Donors | 1 (Phenol -OH) | Critical for receptor anchoring (e.g., Serine residues).[1][2][3][4][5] |
| H-Bond Acceptors | 3 (2 N, 1 O) | Interaction points for histidine/aspartate residues.[1][2][3][4][5] |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding.[1][2][3][4][5] |
Acid-Base Chemistry (pKa)
Understanding the ionization state is the single most critical factor for this compound's solubility and receptor binding.[1][2][3][4][5]
Ionization Centers[1][2][3][4][5]
-
Distal Nitrogen (N4): The aliphatic amine is the most basic center.[1][2][3][4][5]
-
Phenolic Oxygen: The aromatic hydroxyl group.[1][2][3][4][5]
-
Proximal Nitrogen (N1): The aniline-like nitrogen attached to the phenyl ring.[1][2][3][4][5]
Diagram 1: Ionization & Solubility Logic
Caption: Ionization transitions across pH gradients. At physiological pH (7.4), the molecule exists primarily as a cation, driving solubility.[1][2][3][4][5]
Solubility & Lipophilicity Profile (LogD)
While the intrinsic lipophilicity (LogP) is approximately 2.1, the effective lipophilicity (LogD) varies with pH.[1][2][3][4][5]
-
pH 1.2 (Stomach): Highly protonated.[1][2][3][4][5] LogD < 0.[1][2][3][4][5] High aqueous solubility.[1][2][3][4][5]
-
pH 7.4 (Blood/CNS): The protonated amine reduces the apparent lipophilicity.[1][2][3][4][5]
-
LogD₇.₄ ≈ 0.5 – 1.0 .
-
Implication: This range is slightly low for passive diffusion but is often compensated by high affinity for active transporters or the small molecular size allowing paracellular drift in some tissues, though CNS entry is likely passive driven by the small fraction of neutral species or specific transport.[1][2][3][4][5]
-
Chemical Stability & Reactivity
A. Oxidative Liability (Phenol)
The electron-rich phenol ring, further activated by the nitrogen at the meta position, is susceptible to oxidation.[1][2][3][4][5]
-
Risk: Formation of quinone-methides or polymerization in solution if exposed to light/air for prolonged periods.[1][2][3][4][5]
-
Mitigation: Store as a hydrochloride or fumarate salt; use antioxidants (e.g., ascorbic acid) in liquid formulations.[1][2][3][4][5]
B. Metabolic Stability (ADME)
This scaffold faces two primary metabolic pathways in vivo:[1][2][3][4][5]
-
Phase II Conjugation (Major): The exposed phenolic -OH is a "soft spot" for UDP-glucuronosyltransferases (UGTs), leading to rapid glucuronidation and renal excretion.[1][2][3][4][5] This often limits the half-life of phenol-containing drugs.[1][2][3][4][5]
-
N-Dealkylation (Phase I): CYP450-mediated oxidative dealkylation of the isopropyl group, yielding the secondary amine metabolite.[1][2][3][4][5]
Diagram 2: Metabolic Pathways
Caption: Primary metabolic fates.[1][2][3][4][5] Glucuronidation is the dominant clearance pathway for phenolic drugs.[1][2][3][4][5]
Experimental Protocols
To validate these characteristics in-house, the following standardized protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Accurately determine the pKa of the piperazine nitrogen and phenol. Method: Potentiometric Titration (SiriusT3 or equivalent).[1][2][3][4][5]
-
Preparation: Dissolve 1-2 mg of the compound in 10 mL of ionic strength-adjusted water (0.15 M KCl). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.[1][2][3][4][5]
-
Titration: Acidify to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH up to pH 12.0 under inert gas (Argon) to prevent carbonate formation.
-
Data Analysis: Plot Bjerrum difference curves. Look for inflection points at ~9.4 (Amine) and ~10.0 (Phenol).[1][2][3][4][5]
Protocol B: Shake-Flask LogD₇.₄ Measurement
Objective: Determine distribution coefficient at physiological pH.
-
Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve compound in the PBS-saturated Octanol phase (Target conc: 100 µM).
-
Partitioning: Mix equal volumes of drug-octanol and Octanol-saturated PBS in a glass vial. Shake for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
[1][2][3][5]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">
References
-
Meanwell, N. A. (2011).[1][2][3][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: Bioisosterism of phenols).[1][2][3][4][5]
-
Di, L., & Kerns, E. (2016).[1][2][3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3][4][5] Link (Context: pKa and LogD protocols).
-
Hajduk, P. J., et al. (2000).[1][2][3][4][5] Privileged molecules for protein binding. Journal of Medicinal Chemistry. Link (Context: Arylpiperazine scaffolds).[1][2][3][4][5]
-
PubChem Compound Summary . 3-(4-Benzyl-piperazin-1-yl)-phenol (Structural Analog). National Center for Biotechnology Information.[1][2][3][4][5] Link (Context: Structural analogy for property estimation).
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An In-depth Technical Guide to the Molecular Weight and Lipophilicity Profile of 3-(4-Isopropyl-piperazin-1-yl)-phenol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Pillars of Drug Design
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of physicochemical properties. Among these, molecular weight (MW) and lipophilicity are foundational pillars that dictate a molecule's pharmacokinetic and pharmacodynamic behavior.[1][][3] An optimal balance of these characteristics is crucial for ensuring adequate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately influencing a drug's efficacy and safety.[4]
This technical guide provides a comprehensive analysis of the molecular weight and lipophilicity profile of 3-(4-Isopropyl-piperazin-1-yl)-phenol, a novel compound with potential applications in medicinal chemistry. As no experimental data for this specific molecule is publicly available, this document serves as a predictive profile and a methodological guide. It outlines the theoretical characterization and the established experimental protocols that would be employed to validate these predictions, offering a robust framework for its evaluation as a drug candidate.
Section 1: Molecular Weight - The First Checkpoint in "Drug-Likeness"
The molecular weight of a compound is a critical initial parameter in assessing its potential as a drug. It is a key component of frameworks such as Lipinski's Rule of Five, which suggests that orally active compounds generally have a molecular weight of less than 500 g/mol .[3] This guideline is based on the observation that larger molecules can face challenges with absorption and permeation through biological membranes.[3]
Chemical Structure and Molecular Formula
The first step in determining the molecular weight is to ascertain the precise chemical structure from its IUPAC name: 3-(4-Isopropyl-piperazin-1-yl)-phenol.
-
Phenol: A benzene ring with a hydroxyl (-OH) group. The "3-" indicates the point of attachment of the piperazine ring is at the third carbon relative to the hydroxyl group.
-
Piperazin-1-yl: A six-membered ring containing two nitrogen atoms at opposite positions, attached at one of the nitrogen atoms.
-
4-Isopropyl: An isopropyl group attached to the fourth nitrogen atom of the piperazine ring.
Based on this, the molecular formula is determined to be C₁₃H₂₀N₂O .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule.[5][6][7][8][9] Using the atomic weights of carbon (C ≈ 12.011 u), hydrogen (H ≈ 1.008 u), nitrogen (N ≈ 14.007 u), and oxygen (O ≈ 15.999 u), the molecular weight is calculated as follows:
| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 20 | 1.008 | 20.160 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 220.316 |
The calculated molecular weight of 220.316 g/mol places 3-(4-Isopropyl-piperazin-1-yl)-phenol well within the desirable range for small molecule drugs, suggesting a favorable starting point for oral bioavailability.
Section 2: Lipophilicity Profile - Navigating Biological Barriers
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ADMET properties.[1][][4] It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.[10] For ionizable compounds, the distribution coefficient (Log D) at a specific pH, typically physiological pH 7.4, is a more relevant descriptor.[10][11]
Computational Prediction of Log P (cLogP)
In the early stages of drug discovery, computational methods are invaluable for predicting Log P.[12] These algorithms are broadly categorized into atom-based, fragment-based, and property-based methods.[13] They analyze a molecule's structure and calculate a theoretical Log P (cLogP).
For 3-(4-Isopropyl-piperazin-1-yl)-phenol, various online prediction tools can be utilized. While the exact value can differ between algorithms, a reasonable estimate can be derived. For example, similar structures like 4-(4-Isopropyl-piperazin-1-yl)-phenol have reported cLogP values in the range of 2.5-3.0. Given the structural similarity, the cLogP for the 3-substituted isomer is expected to be in a comparable range. This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability.
Logical Relationship: From Structure to Predicted Properties
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The Bioactivity of Piperazinyl Phenols: A Technical Guide for Drug Discovery
Introduction: The confluence of the piperazine heterocycle and the phenol moiety has given rise to a class of compounds with remarkable and diverse biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and pKa, make it a valuable component in drug design to enhance pharmacokinetic profiles and target binding affinity.[3] When coupled with a phenol group, a hydroxyl group attached to an aromatic ring known for its potent antioxidant and hydrogen-bonding capabilities, the resulting piperazinyl phenols exhibit a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic potential of piperazinyl phenols, intended for researchers, scientists, and professionals in the field of drug development.
The Strategic Synthesis of Piperazinyl Phenols
The synthetic versatility of the piperazine scaffold allows for the creation of a diverse library of piperazinyl phenol derivatives. The core synthetic strategy typically involves the N-alkylation or N-arylation of a piperazine ring with a phenol-containing electrophile.
A common and effective method is the nucleophilic substitution reaction . This involves reacting a piperazine derivative with a phenol bearing a leaving group, such as a halide, on an alkyl chain. The basicity of the piperazine nitrogens facilitates the displacement of the leaving group, forming the desired piperazinyl phenol.
Another key synthetic approach is the Mannich reaction , a three-component condensation involving a compound with an active hydrogen (like a phenol), formaldehyde, and a secondary amine (piperazine). This reaction is particularly useful for introducing a piperazinylmethylene bridge between the phenol and the piperazine ring, leading to a variety of bioactive compounds.[4]
The choice of synthetic route is often dictated by the desired substitution pattern on both the piperazine and the phenolic ring, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.[3]
A Spectrum of Biological Activities
Piperazinyl phenols have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Their bioactivity is often attributed to a combination of the properties of both the piperazine and phenol moieties.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer effects of piperazinyl phenols.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, colon, and pancreas.[7]
Mechanisms of Action: The anticancer activity of piperazinyl phenols is often multi-faceted. One key mechanism is the induction of apoptosis , or programmed cell death. Some derivatives have been found to trigger caspase-dependent apoptotic pathways in cancer cells.
Furthermore, these compounds can interfere with critical cancer signaling pathways. For instance, some piperazine derivatives have been shown to inhibit the PI3K/AKT pathway, a crucial signaling cascade that promotes cell survival and proliferation in many cancers.
The phenol group can contribute to the anticancer effect through its antioxidant properties, mitigating the oxidative stress that can drive cancer progression. Additionally, the ability of the piperazine and phenol groups to form hydrogen bonds and engage in other non-covalent interactions with biological targets, such as enzymes and receptors, is crucial for their anticancer efficacy.[2]
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway
Caption: A generalized workflow for determining the antioxidant activity of piperazinyl phenols using the DPPH radical scavenging assay.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. [8]There is a growing body of evidence suggesting that piperazinyl phenols may offer neuroprotection through various mechanisms. [9][10][11] Mechanisms of Action: The antioxidant properties of the phenol moiety play a crucial role in the neuroprotective effects of these compounds. By scavenging ROS, they can mitigate the oxidative stress that is a key contributor to neuronal damage in neurodegenerative diseases. [10][11] Furthermore, some piperazine derivatives have been shown to modulate neuroinflammatory pathways. [10][11]Chronic neuroinflammation is a hallmark of many neurodegenerative conditions, and by inhibiting the production of pro-inflammatory cytokines, piperazinyl phenols may help to create a more favorable environment for neuronal survival.
Some studies have also suggested that piperazine derivatives can interact with specific receptors and ion channels in the brain that are involved in neuronal signaling and survival. For example, certain piperazine compounds have been found to modulate the activity of TRPC6 channels, which play a role in memory formation and have been implicated in Alzheimer's disease. [9]
Key Experimental Protocols in Bioactivity Screening
To rigorously evaluate the therapeutic potential of novel piperazinyl phenol derivatives, a battery of standardized in vitro assays is employed. The following are detailed protocols for three fundamental assays:
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12][13] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. [12]The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the piperazinyl phenol compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14][15][16] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration that shows no turbidity is recorded as the MIC.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [16]2. Compound Dilution: Prepare a two-fold serial dilution of the piperazinyl phenol compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. [16]Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound. [17][18] Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity. Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) to a specific absorbance at its maximum wavelength (around 517 nm).
-
Sample and Standard Preparation: Prepare serial dilutions of the piperazinyl phenol compound. Also, prepare a standard curve using a known antioxidant, such as ascorbic acid or Trolox.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample and standard. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Structure-Activity Relationships and Future Perspectives
The biological activity of piperazinyl phenols is intricately linked to their chemical structure. The nature and position of substituents on both the phenolic and piperazine rings can significantly influence their potency, selectivity, and pharmacokinetic properties. For example, the presence of electron-donating or electron-withdrawing groups on the phenol ring can alter its antioxidant potential and its ability to interact with biological targets. Similarly, the substituent on the second nitrogen of the piperazine ring can modulate the overall lipophilicity and basicity of the molecule, affecting its absorption, distribution, and target engagement.
Future research in this area will likely focus on several key aspects:
-
Rational Design and Synthesis: Employing computational modeling and structure-based drug design to create novel piperazinyl phenol derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed bioactivities, including the identification of specific protein targets and signaling pathways.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the therapeutic efficacy and safety profiles of promising lead compounds in relevant animal models of disease.
-
Combination Therapies: Investigating the potential of piperazinyl phenols to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
Conclusion
Piperazinyl phenols represent a promising and versatile class of bioactive molecules with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse pharmacological activities, makes them attractive candidates for further drug discovery and development efforts. By leveraging a deeper understanding of their structure-activity relationships and mechanisms of action, the scientific community can continue to unlock the full potential of these remarkable compounds in the fight against a wide range of human diseases.
References
A comprehensive list of references will be provided upon request, including full citations with titles, sources, and verifiable URLs.
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Predictive Metabolic Stability Profiling of 3-(4-Isopropyl-piperazin-1-yl)-phenol
Executive Summary
This technical guide provides a predictive metabolic stability profile for 3-(4-Isopropyl-piperazin-1-yl)-phenol (hereafter referred to as 3-IPP ). Based on Structure-Metabolism Relationship (SMR) analysis of phenylpiperazine scaffolds—common in CNS-active agents like aripiprazole and various serotonin ligands—3-IPP is predicted to exhibit high intrinsic clearance (
The molecule contains two "metabolic soft spots" that likely drive rapid elimination:
-
Phase II Conjugation (Dominant): The accessible phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9.
-
Phase I Oxidation: The N-isopropyl moiety is highly susceptible to CYP450-mediated N-dealkylation (CYP3A4/CYP2D6).
Critical Advisory: Standard microsomal stability assays (HLM + NADPH) will likely underestimate the clearance of 3-IPP because they lack the cofactor (UDPGA) required for the dominant glucuronidation pathway. This guide mandates the use of Cryopreserved Hepatocytes or S9 Fractions supplemented with UDPGA for accurate prediction.
Structural Deconstruction & In Silico Prediction
To predict the metabolic fate of 3-IPP, we must deconstruct its pharmacophore into three distinct reactive zones.
| Structural Moiety | Physicochemical Property | Predicted Metabolic Liability | Primary Enzyme System |
| Phenol Ring | Electron-rich, H-bond donor | High. Direct O-Glucuronidation and O-Sulfation. | UGT1A1, UGT1A9, SULT1A1 |
| Piperazine Core | Basic Nitrogen ( | Moderate. N-Oxidation and Ring Hydroxylation. | FMO3, CYP2D6 |
| N-Isopropyl Group | Lipophilic Alkyl Chain | High. N-Dealkylation (Loss of isopropyl). | CYP3A4, CYP2D6 |
The "Phenol Trap"
The presence of the 3-hydroxyl group on the phenyl ring creates a direct handle for Phase II conjugation. In similar pharmacophores (e.g., 3-hydroxyphenylpiperazine), glucuronidation is often the rate-limiting step in clearance. If this position is not sterically hindered,
Detailed Metabolic Pathways
Phase I: Oxidative Modifications
While Phase II is likely dominant, Phase I modifications will occur, particularly if UGTs are saturated or inhibited.
-
N-Dealkylation (M1): The isopropyl group attached to the piperazine nitrogen is susceptible to
-carbon hydroxylation, leading to carbinolamine formation and subsequent cleavage to yield 3-(piperazin-1-yl)phenol (secondary amine) and acetone. This is typically driven by CYP3A4 and CYP2D6 [1]. -
N-Oxidation (M2): The tertiary nitrogen of the piperazine ring can undergo direct oxidation to an N-oxide, mediated by Flavin-containing Monooxygenases (FMOs ) or CYPs.
-
Aromatic Hydroxylation (M3): The electron-donating nature of the hydroxyl and piperazine groups activates the phenyl ring at the ortho and para positions, potentially leading to a catechol intermediate (e.g., 3,4-dihydroxyphenyl derivative).
Phase II: Conjugation
-
O-Glucuronidation (M4): The direct transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic oxygen. This creates a highly polar, water-soluble metabolite rapidly excreted in bile or urine [2].[1]
-
O-Sulfation (M5): Transfer of a sulfate group via Sulfotransferases (SULTs). This is often a high-affinity, low-capacity pathway, relevant at lower substrate concentrations.
Metabolic Pathway Diagram (Graphviz)
Figure 1: Predicted metabolic tree for 3-IPP. The green path (M4) represents the predicted major clearance route.
Experimental Validation Protocols
To validate these predictions, a standard HLM assay is insufficient. The following protocol uses Cryopreserved Human Hepatocytes , which contain the full complement of Phase I and Phase II enzymes and cofactors.
Protocol: Hepatocyte Stability Assay (Gold Standard)
Objective: Determine intrinsic clearance (
Materials:
-
Cryopreserved Human Hepatocytes (pooled donors).
-
Williams' Medium E (WME).
-
Test Compound: 3-IPP (1 µM final concentration).
-
Reference Controls: Propranolol (High Clearance), Warfarin (Low Clearance).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Deuterated 3-IPP or Tolbutamide).
Workflow:
-
Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability (Trypan Blue exclusion > 75% required).
-
Incubation:
-
Prepare 2 µM solution of 3-IPP in WME.
-
Mix 1:1 with hepatocyte suspension (
cells/mL) to start reaction. -
Final conditions: 1 µM drug,
cells/mL.
-
-
Sampling:
-
Aliquot 50 µL at time points:
min. -
Dispense immediately into 150 µL Stop Solution (Acetonitrile) to quench metabolism and precipitate proteins.
-
-
Processing:
-
Vortex vigorously for 10 min.
-
Centrifuge at 4000 rpm for 20 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Analytical Strategy (LC-MS/MS)
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase (High pH stability preferred for basic amines).
MRM Transition Setup (Predictive):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |
| 3-IPP (Parent) | Fragment of Piperazine | Standard quantification. | |
| Des-isopropyl (M1) | Piperazine core | Loss of isopropyl ( | |
| O-Glucuronide (M4) | Parent Ion | Neutral loss of 176 Da (Glucuronic acid). |
Data Analysis & Interpretation
Calculation of Intrinsic Clearance
Plot
Scaled to in vivo clearance:
Workflow Diagram
Figure 2: Step-by-step workflow for the Hepatocyte Stability Assay.
Conclusion
For 3-(4-Isopropyl-piperazin-1-yl)-phenol , the presence of an unprotected phenol group combined with an N-isopropyl moiety suggests a compound with high metabolic turnover .
-
Prediction: The compound will likely suffer from high first-pass metabolism.
-
Strategy: If metabolic stability is too low for the desired therapeutic profile, medicinal chemistry optimization should focus on blocking the phenol (e.g., converting to a methoxy or bioisostere) or replacing the isopropyl group with a less labile moiety (e.g., cyclopropyl or fluorinated alkyl) [3].
References
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(3), 209-221.
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132.
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
Methodological & Application
Solvent selection for dissolving 3-(4-Isopropyl-piperazin-1-yl)-phenol in assays
An in-depth technical guide for researchers, scientists, and drug development professionals on optimizing solvent systems for amphiphilic piperazine derivatives.
Physicochemical Profiling & The Causality of Solvent Selection
To successfully integrate 3-(4-Isopropyl-piperazin-1-yl)-phenol into in vitro or cell-based assays, one must first deconstruct its physicochemical architecture. This compound is a classic amphiphile, characterized by competing structural features that dictate its solvation thermodynamics:
-
The Basic Piperazine Core: The piperazine ring contains two nitrogen atoms. The nitrogen attached to the aromatic ring has an aniline-like character (pKa ~4.0–5.0), while the terminal nitrogen bearing the isopropyl group is a highly basic aliphatic amine (pKa ~8.5–9.0).
-
The Weakly Acidic Phenol: The hydroxyl group on the benzene ring is weakly acidic (pKa ~9.5–10.0).
-
The Lipophilic Isopropyl Moiety: This bulky, electron-donating group significantly increases the molecule's partition coefficient (LogP), driving hydrophobic aggregation in aqueous environments.
The Causality of Solubility: At a physiological pH of 7.4, the molecule exists predominantly as a cation. The highly basic piperazine nitrogen is protonated, while the phenol remains neutral. While this ionization provides a baseline of aqueous solubility[1], the hydrophobic isopropyl group and aromatic ring create a strong thermodynamic drive for the molecules to self-associate. If introduced directly into an aqueous buffer, these hydrophobic interactions overpower the ion-dipole interactions with water, leading to rapid micro-precipitation and false-negative assay results[2].
Therefore, a dual-solvent strategy is required: a primary organic solvent to disrupt intermolecular hydrogen bonding and fully solvate the lipophilic regions, followed by a strictly controlled aqueous transition.
Primary Solvent Strategy: Dimethyl Sulfoxide (DMSO)
To overcome the thermodynamic barrier of dissolving lipophilic piperazine derivatives, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary master stock solvent. DMSO is the gold standard for fragment-based screening and compound library management due to its universal hydrogen-bond accepting capabilities and high dielectric constant[3].
Assay Constraints & Toxicity: While DMSO is excellent for initial solvation, its presence in biological assays must be tightly regulated. The strictly dictates that final DMSO concentrations in cell-based assays should not exceed 0.5% (v/v) . Exceeding this threshold can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and generate off-target artifacts[4].
Fig 1. Logical workflow for solvent selection and formulation optimization.
Self-Validating Experimental Protocols
A common pitfall in drug screening is "solvent shock"—where a highly concentrated DMSO stock is rapidly injected into an aqueous buffer, causing instantaneous, invisible micro-precipitation. To ensure absolute trustworthiness, the following protocols incorporate a self-validating kinetic solubility check[2][3].
Protocol A: Preparation of 10 mM DMSO Master Stock
Note: Do not exceed 10 mM. Higher concentrations of lipophilic piperazine derivatives in DMSO can lead to localized precipitation upon freeze-thaw cycles.
-
Gravimetric Analysis: Weigh the lyophilized 3-(4-Isopropyl-piperazin-1-yl)-phenol powder using a calibrated microbalance.
-
Solvent Addition: Calculate the required volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). Add the DMSO incrementally to the vial.
-
Mechanical Agitation: Vortex the solution vigorously for 30 seconds between additions.
-
Thermal Solvation: Sonicate the vial in a water bath at 25°C for 5 minutes. The acoustic cavitation ensures the complete dissolution of microscopic crystal lattices.
-
Storage: Aliquot the clear solution into amber glass vials (to prevent photo-oxidation of the phenol group) and store at -20°C under an argon or nitrogen blanket.
Protocol B: Aqueous Transition & Kinetic Solubility Validation
This protocol ensures the compound remains in solution before introduction to the biological target.
-
Thaw & Equilibrate: Allow the 10 mM DMSO stock to reach room temperature. Vortex briefly.
-
Buffer Preparation: Prepare the target assay buffer (e.g., 1X PBS or HEPES). Critical Causality Step: Ensure the buffer pH is strictly maintained at 7.4 . According to , allowing the pH to drift above 8.0 will deprotonate the basic piperazine nitrogen, stripping the molecule of its primary aqueous solubility driver and causing immediate precipitation[2].
-
Intermediate Dilution: Perform a serial dilution of the compound in 100% DMSO to create intermediate working stocks.
-
Aqueous Spiking: Spike the intermediate stocks into the assay buffer at a 1:200 ratio. This achieves the target assay concentration while locking the final DMSO concentration at a safe 0.5% (v/v).
-
Validation via Nephelometry: Incubate the spiked buffer at 37°C for 2 hours. Measure the absorbance at 620 nm. An optical density (OD) > 0.01 compared to a vehicle-only blank indicates micro-precipitation.
-
Quantification (If cloudy): If precipitation is detected, centrifuge the sample at 10,000 x g for 10 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the true soluble fraction via HPLC-UV against a standard curve[3].
Fig 2. Step-by-step experimental workflow for kinetic solubility assessment.
Quantitative Data Presentation: Solvent Compatibility
The following table summarizes the expected solubility limits and biological compatibility for 3-(4-Isopropyl-piperazin-1-yl)-phenol across different solvent systems, synthesizing principles from fragment-based screening protocols[3] and [1].
| Solvent System | Max Recommended Concentration | Final Assay Dilution | Biological Compatibility |
| 100% DMSO (Anhydrous) | 10 mM - 50 mM | N/A (Stock Only) | Toxic to cells; strictly for storage |
| PBS (pH 7.4) + 0.5% DMSO | ≤ 50 µM | 1:200 from Stock | Excellent (Ideal for cell-based assays) |
| HEPES (pH 7.4) + 1.0% DMSO | ≤ 100 µM | 1:100 from Stock | Good (Acceptable for biochemical assays) |
| Pure Aqueous (No DMSO) | < 1 µM | N/A | Poor (High risk of hydrophobic aggregation) |
References
-
Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega URL: [Link]
-
Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PubMed Central (PMC) URL: [Link]
-
Title: Assay Guidance Manual (Compound Preparation and Screening) Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Crystallization and Isolation Protocols for 3-(4-Isopropyl-piperazin-1-yl)-phenol
Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Chemical Context
The compound 3-(4-Isopropyl-piperazin-1-yl)-phenol is a highly versatile building block frequently utilized in the synthesis of neuroactive pharmaceuticals and complex active pharmaceutical ingredients (APIs). Structurally, it features an electron-rich phenolic ring coupled with an N-alkylated piperazine moiety.
From an isolation perspective, this molecule presents a classic downstream processing challenge: it is amphoteric . It contains both a basic center (the N4-isopropyl piperazine nitrogen) and an acidic center (the phenolic hydroxyl group). Consequently, the molecule is highly soluble in aqueous media at both low pH (as a piperazinium cation) and high pH (as a phenoxide anion). Successful isolation and crystallization require precise thermodynamic control of the system's pH to exploit the molecule's isoelectric point (pI), or the deliberate exclusion of water to facilitate reactive salt crystallization .
This application note details two self-validating, scalable methodologies for isolating 3-(4-Isopropyl-piperazin-1-yl)-phenol: Isoelectric Precipitation of the Free Base and Reactive Crystallization of the Hydrochloride Salt .
Physicochemical Profiling
To design a rational crystallization strategy, we must first establish the thermodynamic boundaries of the molecule. The quantitative parameters dictating the phase behavior of 3-(4-Isopropyl-piperazin-1-yl)-phenol are summarized in Table 1.
Table 1: Physicochemical Parameters and Crystallization Impact
| Parameter | Estimated Value | Impact on Crystallization Strategy |
| pKa1 (Piperazine N4) | ~8.5 | Highly basic; protonates easily. Requires pH > 8.5 to neutralize for free base isolation. |
| pKa2 (Phenolic -OH) | ~9.5 | Weakly acidic; deprotonates at high pH. Requires pH < 9.5 to prevent phenoxide formation. |
| Isoelectric Point (pI) | ~9.0 | The narrow pH window where the zwitterionic/neutral species dominates, minimizing aqueous solubility. |
| LogP (Neutral) | ~2.1 | Indicates favorable partitioning into moderately polar organics (EtOAc, 2-MeTHF) at the pI. |
| Aqueous Solubility | pH Dependent | >100 mg/mL at pH < 6 and pH > 11; <5 mg/mL at pH 9.0. Dictates the anti-solvent approach. |
Crystallization Strategy & Rationale
Method A: Isoelectric Precipitation (Free Base)
The causality behind this method relies on the pH-solubility profile of amphoteric compounds . By carefully titrating the crude aqueous reaction mixture to exactly pH 8.8 – 9.0 , we force the molecule into its neutrally charged state. At this pI, the hydration sphere around the molecule collapses, driving it into an organic extraction phase (Ethyl Acetate). Subsequent solvent exchange and the introduction of an anti-solvent (n-Heptane) lower the dielectric constant of the medium, triggering primary nucleation and crystal growth of the free base .
Method B: Reactive Crystallization (Hydrochloride Salt)
For applications requiring higher aqueous solubility (e.g., formulation into oral solid dosages), isolating the compound as a monohydrochloride salt is preferred. The rationale here is to utilize a non-aqueous, polar aprotic solvent (Acetone or EtOAc) and introduce anhydrous HCl dissolved in isopropanol (iPrOH). By maintaining strict anhydrous conditions and low temperatures (0–5°C), we prevent the highly soluble piperazinium chloride from dissolving, forcing an immediate, high-yield reactive crystallization .
Experimental Protocols
Protocol A: Isoelectric Precipitation and Cooling Crystallization (Free Base)
This protocol assumes a starting matrix of 100g of crude 3-(4-Isopropyl-piperazin-1-yl)-phenol dissolved in 1L of acidic water (pH ~2.0).
-
pH Adjustment: Cool the aqueous mixture to 10°C to minimize degradation. Slowly add 2M NaOH dropwise under vigorous overhead stirring. Monitor via a calibrated pH probe until the pH reaches exactly 8.9 ± 0.1 .
-
Causality: Overshooting past pH 9.5 will deprotonate the phenol, forming a water-soluble sodium phenoxide salt and drastically reducing extraction yield.
-
-
Organic Extraction: Add 1.0 L of Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Stir for 15 minutes, then allow phase separation for 30 minutes.
-
Causality: 2-MeTHF provides excellent phase separation and has lower water miscibility than EtOAc, aiding in downstream drying.
-
-
Washing & Drying: Separate the organic layer. Wash with 300 mL of half-saturated brine to remove residual inorganic salts. Dry the organic phase over anhydrous Na₂SO₄ (50g) for 1 hour, then filter.
-
Concentration: Concentrate the filtrate under reduced pressure (40°C, 150 mbar) to approximately 300 mL (a concentration of ~330 mg/mL).
-
Anti-Solvent Addition & Crystallization: Transfer the concentrated solution to a jacketed crystallizer set to 25°C. Over 2 hours, linearly dose 600 mL of n-Heptane (anti-solvent) using a syringe pump.
-
Cooling Profile: Once the anti-solvent is fully added, apply a linear cooling ramp from 25°C to 5°C over 4 hours. Hold at 5°C for 2 hours to maximize thermodynamic yield.
-
Filtration: Filter the resulting white crystalline slurry through a sintered glass funnel. Wash the filter cake with 100 mL of cold (5°C) Heptane/EtOAc (2:1 v/v). Dry under vacuum at 40°C for 12 hours.
Protocol B: Reactive Crystallization of the Monohydrochloride Salt
This protocol utilizes the dried organic free-base solution prior to anti-solvent addition.
-
Solvent Preparation: Take 300 mL of the concentrated free-base solution in EtOAc (containing approx. 100g / 0.454 mol of API). Cool the reactor to 0–5°C.
-
Stoichiometric Acid Addition: Prepare a solution of 5M HCl in Isopropanol. Slowly dose 95 mL (0.475 mol, 1.05 equivalents ) of the HCl/iPrOH solution into the reactor over 60 minutes.
-
Causality: The strict 1.05 equivalent limit ensures protonation of the highly basic N4 piperazine nitrogen without over-protonating the less basic N1 nitrogen, which would lead to a hygroscopic dihydrochloride salt. The slow addition prevents localized supersaturation and "oiling out" (liquid-liquid phase separation).
-
-
Aging: Stir the resulting thick white slurry at 5°C for 3 hours to allow Ostwald ripening of the crystals.
-
Isolation: Filter the slurry under a nitrogen blanket (to prevent moisture absorption). Wash the cake with 150 mL of cold, anhydrous Acetone.
-
Drying: Dry the product in a vacuum oven at 50°C at <50 mbar for 24 hours.
Process Visualization
Figure 1: Crystallization workflow for 3-(4-Isopropyl-piperazin-1-yl)-phenol isolation.
Analytical Validation & Troubleshooting
To ensure the integrity of the self-validating system, the isolated product must be subjected to rigorous analytical testing:
-
HPLC Purity: Utilize a C18 reverse-phase column with a gradient of 0.1% TFA in Water / Acetonitrile. The free base should elute as a sharp peak; peak tailing usually indicates incomplete buffering of the mobile phase (common with piperazines).
-
X-Ray Powder Diffraction (XRPD): Essential for confirming the crystalline nature of the HCl salt and ensuring no amorphous domains were formed due to rapid HCl addition.
-
Karl Fischer Titration: Moisture content should be <0.5% w/w. High moisture in the HCl salt indicates the formation of a hydrate, which can be corrected by increasing the drying temperature to 60°C or extending the azeotropic drying phase during solvent exchange.
References
-
Guillaume, M., et al. (2003). "Method for the production of monosubstituted piperazine derivatives." Organic Process Research & Development, 7(6), 939-941. URL:[Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd Ed.). Academic Press. URL:[Link]
-
Mullin, J. W. (2001). Crystallization (4th Ed.). Butterworth-Heinemann. URL:[Link]
-
Black, S. N., et al. (2007). "Structure, solubility, screening, and synthesis of molecular salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068. URL:[Link]
Troubleshooting & Optimization
Improving reaction yields for 3-(4-Isopropyl-piperazin-1-yl)-phenol synthesis
[1][2][3][4]
Status: Operational Analyst: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide
Executive Summary
Synthesizing 3-(4-Isopropyl-piperazin-1-yl)-phenol presents a classic "amphoteric trap" in organic chemistry.[1][2][3][4] You are coupling a basic piperazine tail to an acidic phenol core.[2][3][4][5][6]
Low yields in this synthesis typically stem from two distinct failure points:
-
Catalyst Poisoning (Synthesis Phase): The free hydroxyl group on the phenol coordinates to Palladium (Pd), arresting the catalytic cycle during Buchwald-Hartwig amination.[4][6]
-
Isoelectric Loss (Workup Phase): The product exists as a zwitterion.[4][5][6] Standard acidic or highly basic workups force the molecule into the aqueous layer, leading to "ghost yields" (product seen on LCMS, but not isolated).[6]
This guide prioritizes the Protected Route (via Anisole) as the industrial "Gold Standard" for reliability, while providing optimized conditions for the Direct Route for advanced users.[6]
Module 1: Synthesis Strategy & Decision Matrix
Do not choose your route based on available starting materials alone. Choose based on your purification capabilities.
Strategic Decision Tree
Figure 1: Decision matrix comparing the high-risk Direct Route vs. the robust Protected Route.
Module 2: The "Gold Standard" Protocol (Protected Route)
This route adds one step (demethylation) but typically doubles the overall isolated yield by avoiding catalyst poisoning.[4][5][6]
Step 1: Buchwald-Hartwig Coupling
Reaction: 3-Bromoanisole + 1-Isopropylpiperazine
| Parameter | Condition | Rationale |
| Catalyst Source | Pd(OAc)₂ (2-5 mol%) | Cheaper and more stable than Pd₂(dba)₃ for this substrate.[1][2][3][4] |
| Ligand | BINAP or Xantphos (1.2 eq to Pd) | Bidentate ligands prevent |
| Base | NaOtBu (1.5 eq) | Strong base required for rapid deprotonation of the amine.[4][6] Safe here because the phenol is protected (OMe).[4][5][6] |
| Solvent | Toluene or Dioxane | Non-polar solvents promote the active catalytic species.[5][6] |
| Temp | 100°C - 110°C | Required to overcome the energy barrier of oxidative addition.[1][2][3][5][6] |
Step 2: Demethylation (The Critical Step)
Reaction: Intermediate Ether
Module 3: Troubleshooting The Direct Route
If you must couple 3-Bromophenol directly (e.g., to save a step), standard Buchwald conditions will fail.[4][6] The phenoxide anion (Ar-O⁻) generated by the base will bind to Palladium, shutting down the cycle.[4][6]
Optimized Direct Conditions:
Module 4: Isolation & Workup (The "Hidden" Yield Killer)
The Problem: Your product is a Zwitterion .
If you extract at pH 2, the amine is protonated (
The "pH Window" Extraction Protocol
You must target the Isoelectric Point (pH 8.5 - 9.0) to force the molecule into the organic layer.[1][4][6]
Figure 2: The "pH Trap" explained. Yield is lost if the pH drifts too high or too low.[6]
Frequently Asked Questions (FAQ)
Q1: The reaction turned black immediately and conversion stopped. What happened? A: This is "Palladium Black" precipitation.[2][3][4][5][6] It indicates your ligand failed to stabilize the Pd(0) species.[4][5][6]
-
Fix: Increase Ligand:Pd ratio to 2:1. Ensure your solvent is rigorously degassed (sparge with Argon for 20 mins).[2][3][4][5][6] Oxygen kills the active catalyst.[5][6]
Q2: I see the product on LCMS, but after column chromatography, I recovered nothing. A: Your product "streaked" or stuck to the silica.[6] The basic piperazine interacts strongly with acidic silanols on silica gel.[5][6]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[2][4][5][6] Or, use DCM:MeOH:NH₄OH (90:9:1) as your mobile phase to keep the amine free.[4][6]
Q3: Can I use 3-Iodophenol instead of 3-Bromophenol? A: Yes, oxidative addition is faster with Iodides.[1][2][3][4][5] However, Iodides are prone to halogen-lithium exchange if you use strong bases.[1][2][3][4][5] If using the Direct Route, stick to Bromides.[5][6] If using the Protected Route, Iodides are excellent.[5][6]
Q4: Why not use reductive amination (3-aminophenol + ketone)? A: You can, but synthesizing the specific "1-isopropyl-4-piperadone" tail is often more expensive or complex than buying 1-isopropylpiperazine.[1][2][3][4] However, if you have 3-(piperazin-1-yl)phenol , you can easily alkylate it with acetone and NaBH(OAc)₃ to add the isopropyl group.[1][2][3][4] This is a valid "Route C".
References
-
Buchwald-Hartwig Amination (General Scope)
-
Ligand Selection (BrettPhos for Amines)
-
Demethylation Strategies
-
Zwitterionic Workups
Sources
- 1. prepchem.com [prepchem.com]
- 2. p-(1-Piperazinyl)phenol | C10H14N2O | CID 92467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Benzyl-piperazin-1-yl)-phenol | C17H20N2O | CID 10015867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. uregina.ca [uregina.ca]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Aqueous Solubility Challenges of Substituted Piperazinyl-Phenols
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center. This guide is designed to provide you, as a fellow scientist, with a clear, logical, and technically grounded framework for addressing the solubility challenges associated with 3-(4-Isopropyl-piperazin-1-yl)-phenol and related compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the fundamental physicochemical principles driving each strategy. This document is structured to walk you through understanding the molecule's behavior to implementing advanced formulation techniques.
Understanding Your Compound: The Physicochemical Profile
A successful solubilization strategy begins with a thorough understanding of the molecule's inherent properties. The structure of 3-(4-Isopropyl-piperazin-1-yl)-phenol contains distinct functional groups that dictate its behavior in aqueous media.
Q1: What are the key structural features of 3-(4-Isopropyl-piperazin-1-yl)-phenol that influence its solubility?
A1: The molecule's structure presents a classic solubility challenge due to its dualistic nature:
-
Hydrophobic Moieties: The phenyl ring and the isopropyl group are non-polar and lipophilic ('water-fearing'), which contributes to low intrinsic aqueous solubility.
-
Ionizable Functional Groups: The structure contains two key ionizable sites:
-
The Piperazine Ring: The two nitrogen atoms within the piperazine ring are basic. They can accept protons (become protonated) in acidic conditions to form a positively charged, and thus more water-soluble, cation. The pKa values of piperazine itself are approximately 9.7 and 5.3.[1] Substitution on the nitrogen atoms will alter these values.
-
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the phenyl ring is weakly acidic and can lose a proton (become deprotonated) in alkaline conditions to form a negatively charged phenolate ion, which also enhances water solubility.
-
This combination of hydrophobic and ionizable groups makes the compound's solubility highly dependent on the pH of the aqueous environment.[2]
Q2: Why is the pH of the solution the most critical factor for this compound's solubility?
A2: The pH is paramount because it controls the ionization state of the molecule. Based on the Henderson-Hasselbalch equation, the ratio of the ionized (more soluble) to the un-ionized (less soluble) form of the compound changes dramatically with pH.
-
In Acidic Conditions (pH < pKa of piperazine): The piperazine nitrogens are protonated, forming a cationic salt. This charge significantly increases the molecule's interaction with polar water molecules, boosting solubility. This is often the most effective and common strategy for solubilizing basic compounds.[3][4]
-
In Neutral Conditions (pH ≈ 7): The molecule will likely exist predominantly in its neutral, un-ionized form. In this state, the hydrophobic characteristics dominate, leading to very poor aqueous solubility.
-
In Basic Conditions (pH > pKa of phenol): The phenolic hydroxyl group will deprotonate to form a phenolate anion, which can also increase solubility. However, many experimental buffers and physiological conditions are not strongly basic, making this approach less common than acidic solubilization.
A pH-solubility profile is therefore the most critical piece of experimental data to generate for this compound.[5]
Physicochemical Properties Summary
| Property | Value (for 4-isomer or Estimated) | Significance for Solubility |
| Molecular Formula | C₁₃H₂₀N₂O | - |
| Molecular Weight | 220.31 g/mol [6] | Affects molar concentration calculations. |
| pKa (Piperazine) | Est. 8.0 - 9.5 (primary); 4.0 - 5.5 (secondary) | Defines the pH range for protonation and solubilization. |
| pKa (Phenol) | Est. 9.5 - 10.5 | Defines the pH for deprotonation. |
| Predicted LogP | ~2.5 - 3.5 | Indicates a significant degree of lipophilicity, predicting low water solubility. |
Initial Troubleshooting & First-Line Strategies
This section provides a logical workflow for addressing initial solubility failures in a research setting.
Q3: My compound won't dissolve in my neutral aqueous buffer. What is the very first thing I should try?
A3: The most direct and effective initial step is pH adjustment . Given the basicity of the piperazine moiety, preparing a concentrated stock solution in a mildly acidic vehicle is the standard approach.
The causality is straightforward: by lowering the pH well below the primary pKa of the piperazine ring, you ensure that over 99% of the molecules are in the protonated, charged, and highly soluble salt form. See Protocol 1 for a detailed methodology.
Q4: I made a 10 mM stock in DMSO, but it crashes out immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A4: This is a classic problem of kinetic versus thermodynamic solubility . Your compound is highly soluble in the organic solvent (DMSO), but upon dilution into an aqueous system where it is poorly soluble, the solution becomes supersaturated. The compound then rapidly precipitates or "crashes out" to reach its lower, thermodynamically stable solubility limit in that final medium.
Here are several strategies to overcome this:
-
Lower the Stock Concentration: Your stock solution may be too concentrated for the dilution factor you are using. Try preparing a less concentrated stock.
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is as high as your experiment can tolerate (typically ≤1% for cell-based assays) without causing toxicity or artifacts.[3]
-
Use an Acidified Aqueous Stock: Instead of a DMSO stock, prepare an acidic aqueous stock as described in Protocol 1 . This pre-dissolved salt form is often more amenable to dilution in neutral buffers.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into an aqueous solution that contains a higher percentage of an organic co-solvent before the final dilution into the assay medium.[3]
Troubleshooting Workflow: Initial Dissolution Failure
Caption: Initial troubleshooting workflow for solubility issues.
Q5: What are the most common co-solvents I can use, and what should I consider when choosing one?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[7] The choice depends heavily on the downstream application.
| Co-solvent | Pros | Cons | Typical Use Case |
| DMSO | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at >1% v/v; can interfere with some assays. | In vitro stock solutions for high-throughput screening. |
| Ethanol | Less toxic than DMSO; GRAS (Generally Recognized As Safe).[8] | Less powerful solubilizer than DMSO for highly lipophilic compounds. | In vitro and some in vivo formulations where DMSO is not suitable. |
| Polyethylene Glycol (PEG 300/400) | Low toxicity; commonly used in pharmaceutical formulations.[7][9] | Can be viscous; may not be suitable for all analytical techniques. | Pre-clinical in vivo formulations (e.g., oral gavage, parenteral). |
| Propylene Glycol (PG) | Good solubilizer; low toxicity. | Can cause hemolysis at high concentrations in parenteral formulations. | Oral and topical formulations. |
Crucial Consideration: Always run a vehicle control (the final concentration of the co-solvent in the assay medium without the compound) to ensure the solvent itself is not causing an effect in your experiment.
Advanced Formulation Strategies
When simple pH adjustment and co-solvents are insufficient, or if a stable solid form is required for development, more advanced formulation strategies are necessary.
Q6: Simple methods are not achieving my target concentration for an in vivo study. What is the next logical step?
A6: The next step is to move from in situ salt formation to the preparation of a stable, isolated salt form . This is a cornerstone of pharmaceutical development for ionizable drugs.[10] Forming a hydrochloride, sulfate, or mesylate salt can dramatically improve not only equilibrium solubility but also the dissolution rate of the solid compound.[11][12] This provides a more consistent and reproducible starting material for formulation. See Protocol 3 for a small-scale salt screening method.
Q7: What is cyclodextrin complexation and when is it a useful strategy?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule (like the phenyl and isopropyl groups of your compound), forming an "inclusion complex."[3][7] This complex effectively hides the hydrophobic portion of the drug from water, presenting a new, larger molecule with a hydrophilic exterior, thereby increasing aqueous solubility.
This technique is particularly useful when:
-
The compound is not ionizable or weakly ionizable.
-
You need to avoid organic co-solvents entirely.
-
You need to improve the stability of the drug in solution.
See Protocol 4 for a feasibility study.
Hierarchy of Solubility Enhancement Techniques
Caption: Hierarchy of common solubility enhancement strategies.
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This protocol is a first-line approach for solubilizing basic compounds like 3-(4-Isopropyl-piperazin-1-yl)-phenol.
-
Objective: To prepare a 10 mM aqueous stock solution by forming the hydrochloride salt in situ.
-
Materials: 3-(4-Isopropyl-piperazin-1-yl)-phenol (free base), 1 M Hydrochloric Acid (HCl), Purified Water, calibrated pH meter.
-
Procedure: a. Weigh out 22.03 mg of the compound (for a 10 mL final volume). b. Add the solid to a 15 mL conical tube or volumetric flask. c. Add ~8 mL of purified water. The compound will likely not dissolve. d. While stirring, add 1 M HCl dropwise until all the solid has dissolved. Typically, 1.0 to 1.1 molar equivalents of acid are required. For 0.1 mmol of compound (22.03 mg), this would be 100-110 µL of 1 M HCl. e. Check the pH of the solution. It should be in the range of 3.0-4.5. f. Adjust the final volume to 10.0 mL with purified water. g. Filter the solution through a 0.22 µm syringe filter to remove any particulates. Store appropriately.
Protocol 2: Small-Scale Salt Screening
This protocol helps identify a stable, crystalline salt with improved solubility.[11]
-
Objective: To screen for the formation of hydrochloride, sulfate, and mesylate salts.
-
Materials: Compound, isopropanol (or other suitable solvent with moderate solubility for the free base), 1 M HCl in isopropanol, 1 M Sulfuric Acid in isopropanol, Methanesulfonic acid.
-
Procedure: a. Dissolve a known amount of the free base (e.g., 100 mg) in a minimal amount of warm isopropanol to achieve a concentrated solution. b. Aliquot this solution into three separate glass vials. c. Vial 1 (HCl): Add 1.1 equivalents of 1 M HCl in isopropanol dropwise while stirring. d. Vial 2 (Sulfate): Add 0.55 equivalents of 1 M Sulfuric Acid (since it's a diprotic acid) dropwise. e. Vial 3 (Mesylate): Add 1.1 equivalents of methanesulfonic acid dropwise. f. Observe each vial immediately for precipitation. If no solid forms, cap the vials and allow them to stir at room temperature for 24 hours. If still no solid, store at 4°C. g. Collect any resulting precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum. h. Characterize the resulting solids (e.g., by melting point, microscopy) and test their aqueous solubility compared to the free base.
References
-
PubChem, 3-(4-Benzyl-piperazin-1-yl)-phenol Compound Summary. Available at: [Link]
-
PubChem, 4-Isopropyl-2-(4-phenyl-piperazin-1-ylmethyl)-phenol Compound Summary. Available at: [Link]
-
Jampilek, J. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]
-
Shaari, N. et al. (2020). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Molecules. Available at: [Link]
-
Kim, Y-J. et al. (2019). Recovery of Polyphenols from Grape Pomace Using Polyethylene Glycol (PEG)-Grafted Silica Particles and PEG-Assisted Cosolvent Elution. Molecules. Available at: [Link]
- Google Patents, WO2014102339A1 - Sulphate salts of n-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1h-benzo[d]imidazol-2-amine, preparation thereof and use of the same.
-
Li, S. et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Vemula, V. R. (2015). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]
-
ResearchGate, An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]
-
Singh, A. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]
-
ResearchGate, Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Available at: [Link]
-
Al-Shdefat, R. et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Szaniawska, M. & Szymczyk, K. Strategies in poorly soluble drug delivery systems. Available at: [Link]
-
UNL Repository, Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying. Available at: [Link]
-
Kim, I. et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Repositorio UC, Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace. Available at: [Link]
-
Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
International Journal of Pharmaceutical Sciences, Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]
-
Yang, W. et al. (2014). Salt Formation. In Developing Solid Oral Dosage Forms (pp. 291-312). Academic Press. Referenced in SciSpace article: [Link]
-
MDPI, Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Available at: [Link]
-
PhytoBank, Showing 4-Isopropyl-3-methylphenol (PHY0165941). Available at: [Link]
-
Journal of Applied Pharmaceutical Science, The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Available at: [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. CAS 67914-97-0: 4-[4-(1-Methylethyl)-1-piperazinyl]phenol [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ijper.org [ijper.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery of Polyphenols from Grape Pomace Using Polyethylene Glycol (PEG)-Grafted Silica Particles and PEG-Assisted Cosolvent Elution | MDPI [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Isopropyl-piperazin-1-yl)-phenol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(4-Isopropyl-piperazin-1-yl)-phenol. This document provides in-depth troubleshooting advice and detailed protocols to address common impurity issues, ensuring the attainment of highly pure material suitable for downstream applications.
Introduction: The Challenge of Purifying 3-(4-Isopropyl-piperazin-1-yl)-phenol
3-(4-Isopropyl-piperazin-1-yl)-phenol is a substituted N-arylpiperazine, a structural motif prevalent in many biologically active compounds. Its synthesis, most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination, can present several purification challenges.[1] The basic nature of the piperazine nitrogen and the acidic phenolic hydroxyl group impart specific physicochemical properties that can complicate the removal of structurally similar impurities and unreacted starting materials.
This guide will address the most frequently encountered purification issues, providing a logical, step-by-step approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-(4-Isopropyl-piperazin-1-yl)-phenol?
Assuming a Buchwald-Hartwig amination between a 3-halophenol (e.g., 3-bromophenol) and 1-isopropylpiperazine, the primary impurities are typically:
-
Unreacted 3-halophenol: The starting aryl halide.
-
Unreacted 1-isopropylpiperazine: The starting amine.
-
Bis-arylated byproduct: The product of a second amination reaction, where two molecules of the phenol have reacted with one molecule of piperazine.
-
Palladium catalyst and phosphine ligand residues: Remnants from the cross-coupling reaction.[2]
-
Dehalogenated starting material: 3-halophenol can be reduced to phenol as a side reaction.
Q2: Why is my product streaking on the TLC plate?
The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel on the TLC plate, leading to streaking or tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the developing solvent.
Q3: My compound seems to "oil out" during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this, you can try:
-
Adding more of the "good" solvent to ensure the compound remains dissolved at the elevated temperature.
-
Cooling the solution more slowly to encourage crystal nucleation.
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of the pure compound.
Troubleshooting Guide: Common Purification Problems and Solutions
Problem 1: Presence of Unreacted Starting Materials
Symptoms:
-
TLC analysis shows spots corresponding to the Rf values of 3-bromophenol and/or 1-isopropylpiperazine.
-
¹H NMR spectrum shows characteristic peaks of the starting materials.
Root Causes:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
Solutions:
1. Aqueous Workup to Remove Polar Impurities:
An initial acid-base workup can effectively remove the unreacted starting materials.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-isopropylpiperazine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The acidic 3-bromophenol will be deprotonated and move to the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
2. Column Chromatography:
If the acid-base extraction is insufficient, column chromatography is the next step.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent peak tailing, add 0.5-1% triethylamine to the eluent mixture.
-
Monitoring: Monitor the fractions by TLC.
-
Problem 2: Contamination with Bis-Arylated Byproduct
Symptoms:
-
A spot with a higher Rf value than the desired product is observed on the TLC plate.
-
Mass spectrometry shows a peak corresponding to the molecular weight of the bis-arylated species.
Root Cause:
-
Reaction of the initially formed product with another molecule of the aryl halide. This is more likely if the aryl halide is used in excess or if the reaction is run for an extended period after the initial amine has been consumed.
Solution:
Flash Column Chromatography:
Careful flash column chromatography is the most effective method for separating the mono- and bis-arylated products. The bis-arylated product is typically less polar than the desired mono-arylated product.
-
Protocol for Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute with a shallow gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine. A typical gradient might be from 5% to 30% ethyl acetate over 20 column volumes.
-
Collect fractions and analyze by TLC to identify the pure product fractions.
-
Problem 3: Product is a Persistent Oil or Amorphous Solid
Symptoms:
-
The product does not crystallize after solvent removal.
-
Attempts at recrystallization result in an oil.
Root Causes:
-
Presence of impurities that inhibit crystallization.
-
The inherent nature of the compound to exist as a non-crystalline solid.
Solutions:
1. Recrystallization from a Mixed Solvent System:
If a single solvent fails, a mixed solvent system can be effective.[1]
-
Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature (e.g., ethanol or acetone).
-
While the solution is still hot, slowly add a "bad" solvent (in which the product is poorly soluble) dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
| "Good" Solvents | "Bad" Solvents |
| Ethanol | Water |
| Acetone | Hexanes |
| Ethyl Acetate | Hexanes |
| Dichloromethane | Pentane |
2. Salt Formation and Recrystallization:
The basic piperazine nitrogen can be protonated to form a salt (e.g., hydrochloride or hydrobromide), which often has better crystalline properties than the free base.[3]
-
Protocol for Salt Formation:
-
Dissolve the crude free base in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of HCl in isopropanol or ethereal HCl dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the salt by filtration and wash with cold solvent.
-
The salt can then be recrystallized from a suitable solvent system, such as ethanol/water.
-
Experimental Workflows
Purification Strategy Decision Tree
Caption: Decision tree for the purification of 3-(4-Isopropyl-piperazin-1-yl)-phenol.
Buchwald-Hartwig Amination and Purification Workflow
Sources
Technical Support Center: Purification of Sticky Piperazine Derivatives
Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Process Chemistry) Ticket ID: PIP-PUR-001 Subject: Overcoming Tailing, Yield Loss, and "Oiling Out" in Piperazine Synthesis
Introduction: The "Sticky" Piperazine Archetype
Welcome to the technical support hub. If you are here, you are likely staring at a TLC plate with a streak from baseline to solvent front, or a round-bottom flask containing a stubborn brown oil that refuses to crystallize.
Piperazine derivatives are notoriously difficult to purify due to two physicochemical realities:
-
High Basicity (
~9.8): The secondary/tertiary amines protonate upon contact with acidic silanols on silica gel, causing "tailing" and irreversible adsorption. -
Conformational Flexibility: The chair-boat interconversion often prevents efficient crystal lattice packing, leading to oils rather than solids.
This guide provides field-proven protocols to resolve these specific bottlenecks.
Module 1: Chromatography Troubleshooting
Q: My compound streaks across the entire TLC plate and elutes as a broad hump on the column. How do I fix this?
A: You are seeing the "Silanol Effect." You must neutralize the stationary phase.
Standard silica gel is slightly acidic (
Protocol A: The "Sacrificial Amine" Mobile Phase
Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
-
Why it works: TEA has a similar
(~10.7) to piperazine. It saturates the silanol sites, allowing your product to pass through based on polarity rather than ionic dragging [1]. -
The "Gold Standard" Solvent System:
-
Dichloromethane (DCM) / Methanol (MeOH) /
(90:9:1). -
Note: If using
, use the "lower layer" if the mixture separates, or use methanolic ammonia.
-
Protocol B: The Amine-Functionalized Silica (The "Zero-Tailing" Solution) If your compound is acid-sensitive or if TEA interferes with downstream steps, switch to Amine-Functionalized Silica (KP-NH) .
-
Mechanism: The silica surface is bonded with propyl-amine groups, creating a basic surface interface.[1][2] This repels the basic piperazine, forcing it to elute as a sharp band without any mobile phase modifiers [2].
-
Benefit: You can often use "gentler" solvents like Hexane/Ethyl Acetate instead of the aggressive DCM/MeOH.[1]
Q: When should I abandon Normal Phase for Reverse Phase (C18)?
A: When your compound is too polar (
However, standard acidic C18 methods (Water/Acetonitrile + 0.1% TFA) often fail for piperazines because the protonated amine becomes too polar and elutes in the void volume.
The Fix: High pH Reverse Phase
Use a 10 mM Ammonium Bicarbonate (
-
Logic: At
10, the piperazine is in its neutral (free base) form. This increases its hydrophobicity, allowing it to interact with the C18 chains and retain properly on the column [3].
Decision Logic: Selecting the Right Column
Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.
Module 2: Isolation & Crystallization (The "Oil" Problem)
Q: I purified my compound, but it concentrated into a brown gum. How do I get a solid?
A: Do not try to crystallize the free base. Make a salt.
Piperazine free bases are notorious for being oils ("oiling out"). Converting them to a salt locks the conformation and introduces ionic lattice energy, promoting crystallization.
Comparative Salt Screen Data
| Salt Type | Reagent | Crystallinity Probability | Solubility (Water) | Notes |
| Dihydrochloride | HCl (gas) or 4M HCl/Dioxane | High | High | Very hygroscopic; requires dry storage. |
| Oxalate | Oxalic Acid | Very High | Low | Excellent for purification; toxic (not for final drug). |
| Fumarate | Fumaric Acid | Medium | Medium | Pharmaceutically acceptable; often forms hydrates. |
| Diacetate | Acetic Acid | Low | High | Often remains an oil; good for removing impurities but hard to isolate [4]. |
Protocol: The "Crash" Crystallization (HCl Salt)
This method is self-validating: if the impurity profile is high, the salt will simply not precipitate, preventing you from isolating dirty material.
-
Dissolution: Dissolve 1.0 g of crude piperazine oil in 5 mL of Ethyl Acetate or Ethanol (absolute).
-
Acidification: Cool to 0°C. Slowly add 2.2 equivalents of HCl (4M in Dioxane) dropwise.
-
Observation: A white precipitate should form immediately.
-
-
Digestion: If the precipitate is gummy, heat the mixture to reflux until it dissolves (or becomes a loose suspension), then let it cool slowly to Room Temp (RT) with vigorous stirring.
-
Isolation: Filter the solid. Wash with cold
(Ether) to remove non-polar impurities.
Salt Formation Workflow
Figure 2: Workflow for converting sticky oils into crystalline salts for isolation.
Module 3: Polishing & Scavenging
Q: My piperazine was made via Buchwald-Hartwig coupling. The product is dark/black. How do I clean it?
A: You have residual Palladium (Pd) complexed to the piperazine nitrogens.
Piperazines are excellent ligands for Pd. Standard chromatography often fails to separate them because the Pd-complex streaks alongside the product.
The Fix: Metal Scavengers Do not rely on recrystallization alone. Use a silica-based scavenger before the final column or crystallization.
-
Dissolve crude mixture in THF or MeOH.
-
Add SiliaMetS® Thiol or DMT (0.5 eq relative to expected Pd loading).
-
Stir at 50°C for 1 hour.
-
Filter through a Celite pad. The Pd stays on the filter; your clean piperazine is in the filtrate.
References
-
Teledyne ISCO. (2012).[3] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link
-
Biotage. (2023).[1][4][5] Is there an easy way to purify organic amines? The Flash Purification Blog. Link
-
Teledyne ISCO. (2012).[3] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN54. Link
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Link
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperazinyl Phenols
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of piperazinyl phenols. Due to their complex zwitterionic nature, these compounds are notorious for severe peak asymmetry. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to help you achieve pristine, reproducible separations.
Part 1: The Chemistry of the Problem (FAQs)
Q: Why do piperazinyl phenols exhibit severe peak tailing in standard reversed-phase HPLC? A: The issue stems from their dual chemical nature, which triggers multiple competing retention mechanisms. The piperazine ring contains basic secondary or tertiary nitrogen atoms (pKa ~9–10) that remain highly protonated under typical acidic or neutral mobile phase conditions. These positively charged amines undergo strong secondary electrostatic interactions with ionized, acidic residual silanol groups (Si-O⁻) on the silica stationary phase[1][2]. Concurrently, the electron-rich phenol group can act as a ligand, chelating trace metals (like Fe³⁺ or Al³⁺) present in the silica matrix or the stainless steel fluidic path[3]. This dual mechanism creates multiple retention pathways, leading to severe peak asymmetry (As > 1.5)[4].
Q: How do I distinguish between a chemical interaction and a physical system issue? A: Look at the entire chromatogram. If all peaks in your run—including neutral hydrophobic markers—exhibit tailing, the root cause is physical (e.g., dead volume in the fluidic path, a poorly swaged fitting, or a partially blocked column frit)[1]. If only the piperazinyl phenol or other basic analytes tail while neutral peaks remain perfectly symmetrical, the issue is a chemical secondary interaction[1].
Part 2: Diagnostic Workflows & Interaction Mechanisms
Dual secondary interaction mechanisms of piperazinyl phenols in HPLC.
Diagnostic logic tree for isolating and resolving peak tailing causes.
Part 3: Chromatographic Troubleshooting (FAQs)
Q: How does mobile phase pH dictate silanol interactions, and what is the optimal range? A: The ionization state of both the piperazine moiety and the column's residual silanols is strictly controlled by the mobile phase pH[1][2]. Free silanols are highly acidic[3]. At a mid-range pH (5.0–7.0), silanols are fully ionized (Si-O⁻), acting as strong cation exchangers. By lowering the mobile phase pH below 3.0, you force the protonation of these silanols into their neutral state (Si-OH), effectively neutralizing the electrostatic attraction and restoring a Gaussian peak shape[2][4].
Q: If low pH is insufficient, how do amine modifiers like Triethylamine (TEA) resolve tailing? A: When steric hindrance prevents complete end-capping of a column during manufacturing, residual active silanols remain. Adding a small, highly basic competing amine like TEA (typically 10–50 mM) to the mobile phase aggressively targets and occupies these active silanol sites[5]. Because TEA is present in vast molar excess compared to the injected piperazinyl phenol, it saturates the secondary interaction sites, forcing your analyte to partition purely based on hydrophobic interactions[5][6].
Q: What specific column chemistries are engineered to handle basic piperazine derivatives? A: Standard C18 columns often fail due to high silanol activity. You must transition to base-deactivated columns[7]. These are synthesized using ultra-pure Type-B silica (which lacks the trace metals that phenols chelate) and undergo exhaustive double end-capping[1][6]. Alternatively, polar-embedded phases (e.g., amide-embedded C18) form internal hydrogen bonds with adjacent silanols, shielding them from the basic analyte and resisting the low-pH hydrolysis that degrades standard end-capping over time[7].
Part 4: Self-Validating Experimental Protocols
Protocol 1: Formulating a High-Ionic-Strength, Silanol-Suppressing Mobile Phase
Causality: High ionic strength masks residual electrostatic charges, while low pH protonates silanols. TEA acts as a sacrificial base.
-
Buffer Preparation: Dissolve appropriate amounts of potassium phosphate monobasic in LC-MS grade water to achieve a 25 mM concentration.
-
pH Adjustment: While stirring, add concentrated phosphoric acid dropwise until the pH stabilizes at exactly 2.5.
-
Amine Modification (Optional but recommended): Add 0.1% (v/v) Triethylamine (TEA) to the buffer. Re-check the pH, as TEA will raise it; adjust back to 2.5 if necessary.
-
Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.
-
System Validation (The Self-Validating Step): Before injecting your sample, inject a system suitability test (SST) mix containing Uracil (void volume marker), Toluene (neutral efficiency marker), and Amitriptyline (basic probe).
-
Pass Criteria: Toluene As ≤ 1.1; Amitriptyline As ≤ 1.3. If Amitriptyline tails but Toluene does not, increase buffer concentration to 50 mM.
-
Protocol 2: System Passivation via EDTA Chelation
Causality: Phenols act as ligands for transition metals (Fe, Al) in older silica or stainless steel tubing. EDTA is a strong hexadentate chelator that strips these metals, passivating the surfaces[3][6].
-
Column Removal: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from sudden pH/salt shocks.
-
EDTA Solution: Prepare a 50 mM solution of disodium EDTA in LC-MS grade water.
-
Flushing: Purge all HPLC lines, the autosampler, and the detector flow cell with the EDTA solution at 1.0 mL/min for 2 hours.
-
Validation (The Self-Validating Step): Monitor the UV baseline at 254 nm during the flush. You will observe a transient spike or wave in absorbance—this is the physical elution of metal-EDTA complexes. Once the baseline is completely flat for 15 minutes, passivation is complete.
-
Rinse & Reinstall: Flush the system with pure water for 1 hour to remove residual EDTA, then reinstall the column and equilibrate.
Part 5: Quantitative Data Summary
The following table summarizes the expected impact of various chromatographic interventions on the Asymmetry Factor (As) and Theoretical Plates (N) when analyzing piperazinyl phenols.
| Chromatographic Intervention | Primary Mechanism of Action | Expected Asymmetry Factor (As) | Theoretical Plates (N) Impact |
| Standard C18, pH 7.0 | Unrestricted silanol & metal interactions | > 2.0 (Severe Tailing) | Low (< 5,000) |
| Standard C18, pH 2.5 | Silanols protonated to neutral Si-OH | 1.4 - 1.6 (Moderate Tailing) | Medium (~ 8,000) |
| Base-Deactivated C18, pH 2.5 | Reduced silanol density + low pH | 1.1 - 1.3 (Good Symmetry) | High (> 10,000) |
| Base-Deactivated C18 + TEA | Complete silanol masking via competition | 1.0 - 1.1 (Ideal Gaussian) | Very High (> 12,000) |
| System Passivation (EDTA) | Eliminates metal chelation by the phenol | -0.2 to -0.3 reduction in As | Variable (Improves Recovery) |
Part 6: References
-
Technical Support Center: Troubleshooting Enrofloxacin Methyl Ester HPLC Peak Tailing - Benchchem - 1
-
Peak Tailing in HPLC - Element Lab Solutions -4
-
How to Reduce Peak Tailing in HPLC? - Phenomenex - 3
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate - 6
-
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem - 2
-
ACE News - HPLC: Effect of TEA on Peak Tailing - hplc.eu - 5
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology - MICROSOLV - 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
Technical Support Center: Minimizing Side Reactions in Piperazine Phenol Synthesis
Welcome to the technical support guide for navigating the complexities of piperazine phenol synthesis. This resource is designed for researchers, scientists, and drug development professionals who utilize this important synthetic transformation. The piperazine moiety is a privileged scaffold in medicinal chemistry, but its synthesis, particularly via C-N coupling with phenols, is often plagued by side reactions that can complicate purification and reduce yields.[1]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level challenges.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the first things I should check?
A1: Low or no product formation in a palladium-catalyzed coupling reaction often points to issues with the catalytic system or reaction environment.[2] First, rigorously verify the quality of your reagents; impurities can poison the catalyst.[2] Ensure your solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as palladium catalysts are sensitive to oxygen.[2] Also, confirm your choice of ligand and base, as they are critical for catalyst stability and activity.[2][3]
Q2: I'm seeing a significant amount of a bis-arylated byproduct. How can I favor mono-arylation of the piperazine?
A2: This is a primary challenge due to the two reactive nitrogen atoms on piperazine. The most robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] After the coupling reaction, the Boc group can be easily removed. Alternatively, you can adjust the stoichiometry by using a large excess of piperazine, which statistically favors the mono-substituted product.[4][5] In some protocols, piperazine itself can even be used as the solvent.[6]
Q3: My mass spectrum shows a peak corresponding to my starting aryl halide minus the halogen. What is this side reaction?
A3: This side product results from hydrodehalogenation, where the aryl halide is reduced instead of undergoing C-N coupling.[2] This is often exacerbated by the presence of water or other protic sources. To minimize it, ensure strictly anaerobic and anhydrous conditions and consider lowering the reaction temperature.[2]
Q4: Besides my desired product, I see evidence of biaryl or diphenoquinone-type structures. What causes this?
A4: This indicates homocoupling of your aryl halide or phenol starting materials.[2] This side reaction is typically a sign of a suboptimal or poorly performing catalyst system. Re-evaluating your ligand and base combination is the best course of action.[2]
Part 2: Deep Dive Troubleshooting Guides
This section provides detailed strategies for tackling the most common and challenging side reactions.
Issue 1: The N-Arylation vs. O-Arylation Selectivity Problem
When using aminophenols or when the phenol itself can act as a nucleophile, competition between the desired N-arylation (C-N bond formation) and undesired O-arylation (C-O bond formation) can occur.[7]
The Cause (Mechanism):
Both the amine (piperazine) and the phenoxide (formed by deprotonation of the phenol by the base) are nucleophiles that can participate in the palladium catalytic cycle. The selectivity is determined by the relative rates of reductive elimination from the palladium (IV) intermediate to form the C-N versus the C-O bond. This is heavily influenced by the steric and electronic properties of the ligand, the substrate, and the reaction conditions.
Solutions & Protocols:
-
Ligand Selection is Critical: This is the most powerful tool for controlling selectivity.
-
Bulky, Electron-Rich Ligands: Ligands like biarylphosphines (e.g., XPhos, RuPhos) are often preferred.[8] Their steric bulk can favor the approach of the less hindered nitrogen nucleophile to the palladium center and accelerate the C-N reductive elimination step.
-
Bite Angle: Ligands with a wide "bite angle," like Xantphos, can also promote C-N coupling.[3]
-
-
Base Optimization: The choice of base is crucial as it modulates the concentration and reactivity of the phenoxide.[2]
-
Weaker Bases: Using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can disfavor the formation of the highly reactive phenoxide, thus kinetically favoring N-arylation.[2][9]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction but may increase O-arylation.[4]
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the undesired O-arylation pathway.[2]
Troubleshooting Workflow: N- vs. O-Arylation
Caption: A workflow for troubleshooting O-arylation side products.
Issue 2: Controlling Mono- vs. Bis-Arylation of Piperazine
The symmetrical nature of piperazine makes it susceptible to a second arylation reaction, leading to the formation of a 1,4-disubstituted byproduct.[5]
The Cause (Mechanism):
After the first N-arylation, the resulting N-arylpiperazine is still a secondary amine and can act as a nucleophile in the catalytic cycle. If the concentration and reactivity of the N-arylpiperazine are significant relative to the starting piperazine, the bis-arylated product will form.
Solutions & Protocols:
-
Stoichiometry Control (Excess Piperazine): The simplest approach is to use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the aryl halide. This ensures that the palladium catalyst is more likely to encounter a molecule of piperazine than the mono-arylated product, statistically favoring the desired outcome.[4]
-
Slow Addition of the Limiting Reagent: Adding the aryl halide slowly via a syringe pump to the reaction mixture containing the catalyst and the excess piperazine can maintain a low concentration of the electrophile, further suppressing the second addition.[4]
-
The Gold Standard: Use of a Protecting Group: For maximum control and to avoid difficult separations, using a mono-protected piperazine is the most reliable method.[4][9]
-
Reaction: Couple your aryl halide with N-Boc-piperazine under standard Buchwald-Hartwig conditions.
-
Deprotection: After purification, the tert-butyloxycarbonyl (Boc) group is cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Table 1: Effect of Piperazine Equivalents on Selectivity
| Aryl Halide | Piperazine (eq.) | Mono-arylated Product (%) | Bis-arylated Product (%) |
| 4-Bromotoluene | 1.2 | 65 | 30 |
| 4-Bromotoluene | 5.0 | 92 | 5 |
| 4-Bromotoluene | 10.0 | >98 | <1 |
| Note: This table presents representative data to illustrate a general trend. Actual results will vary based on specific substrates and conditions.[10] |
Issue 3: Catalyst Deactivation and Decomposition
A common failure mode is the deactivation of the palladium catalyst, often observed as the formation of palladium black.[2]
The Cause (Mechanism):
The active Pd(0) species in the catalytic cycle is sensitive and can be oxidized by air or undergo aggregation and precipitation (forming palladium black), effectively removing it from the catalytic cycle. Certain substrates, especially some nitrogen-containing heterocycles, can also coordinate strongly to the palladium center and act as catalyst poisons.[8]
Solutions & Protocols:
-
Rigorous Inert Atmosphere: Ensure all reagents and solvents are properly degassed. The reaction vessel should be thoroughly evacuated and backfilled with an inert gas (argon or nitrogen) multiple times.[2]
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable than generating the Pd(0) species in situ from sources like Pd(OAc)₂. They activate under the reaction conditions to reliably generate the active catalyst.[11]
-
Solvent Choice: The solvent must be able to solubilize all components of the catalytic system. Toluene, dioxane, and THF are common choices. Poor solubility can lead to catalyst precipitation.[4]
-
Monitor Temperature: Excessive heat (>120 °C) can accelerate catalyst decomposition. If a reaction requires high temperatures, ensure the chosen ligand forms a highly stable complex with palladium.[8]
General Experimental Protocol for Buchwald-Hartwig Amination of a Phenol with Piperazine
This protocol provides a starting point for optimization.
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), mono-Boc-piperazine (1.2 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanism: Competing Pathways in Piperazine Phenol Synthesis
Caption: Competing C-N vs. C-O bond formation pathways.
Part 3: References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Piperazine Impurities and Synthesis. Daicel Pharma Standards. Available at: [Link]
-
N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. Available at: [Link]
-
Sperandio, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 217. Available at: [Link]
-
Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563. Available at: [Link]
-
Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Reddy, K. L., & Reddy, N. R. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Advanced Synthesis & Catalysis, 348(12-13), 1637-1640. Available at: [Link]
-
Piperazine and its Impurities. Pharmaffiliates. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]
-
Kaur, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(4), 1135-1163. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(4), 2635–2645. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Available at: [Link]
-
Yang, Y. (2014). New reactivity and selectivity in transition metal-catalyzed C-C and C-N bond forming processes. DSpace@MIT. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
Structural Elucidation and Solvent-Dependent NMR Profiling of 3-(4-Isopropyl-piperazin-1-yl)-phenol
Executive Summary & Strategic Context
In the development of CNS-active ligands and pharmaceutical intermediates, 3-(4-Isopropyl-piperazin-1-yl)-phenol represents a classic "privileged scaffold."[1] It combines a hydrogen-bond donor (phenol) with a basic amine center (piperazine), creating a zwitterionic potential that complicates spectral analysis.[1]
This guide moves beyond standard data reporting to provide a comparative analysis of solvent systems . Choosing the wrong solvent for this molecule results in broadened signals, missing exchangeable protons, and ambiguous conformational assignments.[1] We compare the industry-standard Chloroform-d (CDCl₃) against the polar aprotic alternative Dimethyl Sulfoxide-d₆ (DMSO-d₆) to demonstrate why the latter is the superior choice for full structural validation.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the phenolic proton and the resolution of the piperazine chair conformation.[1]
Table 1: Solvent Performance Matrix[1][2]
| Feature | Alternative A: CDCl₃ | Recommended: DMSO-d₆ | Scientific Rationale |
| Solubility | Moderate | Excellent | The phenolic OH and basic nitrogen create aggregation in non-polar solvents. |
| Phenolic -OH | Broad / Invisible | Sharp Singlet (~9.2 ppm) | DMSO forms strong H-bonds, slowing proton exchange ( |
| Piperazine Ring | Broad multiplets | Distinct triplets | CDCl₃ can induce intermediate exchange rates for N-inversion; DMSO stabilizes the H-bond network. |
| Water Artifact | ~1.56 ppm (overlaps aliphatic) | ~3.33 ppm (overlaps piperazine) | Critical Note:[1] In DMSO, the water peak can obscure the N-alkyl piperazine protons if not dry.[1] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "Check-Verify" protocol. This method minimizes water contamination, which is fatal to the resolution of the isopropyl methine signal in DMSO.[1]
Step-by-Step Characterization[1]
-
Sample Preparation (The "Dry-Box" Rule):
-
Acquisition Parameters (400 MHz or higher):
-
Temperature: Set to 298 K (25°C). Note: If piperazine signals are broad, elevate to 313 K (40°C) to induce fast exchange.
-
Pulse Angle: 30° (maximizes sensitivity for quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0s for 1H; extend to 5.0s for 13C to ensure integration accuracy of the quaternary C-OH and C-N signals.
-
-
Processing Logic:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.
-
Apply Zero Filling to 64k points to resolve the isopropyl doublet.
-
1H NMR Spectral Analysis (DMSO-d₆)
The meta-substitution pattern is the fingerprint of this molecule. Unlike the symmetric para-isomer, the meta-isomer renders the aromatic protons magnetically non-equivalent.
Table 2: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Mechanistic Insight |
| OH | 9.18 | s | 1H | - | Diagnostic: Disappears on D₂O shake. Sharpness confirms DMSO purity. |
| Ar-H5 | 6.98 | t | 1H | 8.0 | Pseudo-triplet due to overlap of J(5,[1]4) and J(5,6).[1] |
| Ar-H2 | 6.35 | s (broad) | 1H | - | Upfield due to dual ortho-donation (+M effect) from OH and N. |
| Ar-H4/H6 | 6.25 - 6.45 | m | 2H | - | Often overlap; distinguish via HSQC.[1] |
| Pip-N-Ar | 3.08 | t (broad) | 4H | 5.0 | Deshielded by aromatic ring current.[1] |
| Pip-N-Alk | 2.55 | t | 4H | 5.0 | Upfield; often overlaps with DMSO solvent residual (2.50 ppm).[1] |
| iPr-CH | 2.68 | sept | 1H | 6.6 | The "Septet Check": Essential to confirm N-alkylation vs. impurity. |
| iPr-CH₃ | 1.01 | d | 6H | 6.6 | High-intensity doublet; integration reference standard. |
Analyst Note: The piperazine protons often appear as "roofed" triplets. If the integral ratio between the 3.08 and 2.55 peaks is not 1:1, check for water suppression artifacts affecting the 2.55 ppm region.[1]
13C NMR Spectral Analysis
The 13C spectrum provides the definitive proof of the meta substitution.[1] A para isomer would show only 4 aromatic signals (due to symmetry); this meta isomer will display 6 distinct aromatic signals .[1]
Table 3: 13C NMR Assignment (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment Logic |
| C-OH (Quat) | 158.2 | Most deshielded; confirms phenolic nature.[1] |
| C-N (Quat) | 152.4 | Ipso-carbon attached to piperazine.[1] |
| Ar-CH (C5) | 129.8 | The only aromatic carbon in the "standard" benzene region. |
| Ar-CH (C2,4,6) | 102.0 - 108.5 | Highly shielded by ortho/para electron donation.[1] |
| Pip-N-Ar | 48.5 | Deshielded by aniline nitrogen.[1] |
| Pip-N-Alk | 53.2 | Typical aliphatic amine shift.[1] |
| iPr-CH | 54.1 | Methine carbon.[1] |
| iPr-CH₃ | 18.4 | Methyls.[1] |
Structural Validation Workflows (Visualization)
Diagram 1: The Assignment Logic Flow
This flowchart illustrates the decision-making process for assigning the overlapping aromatic region and the aliphatic piperazine cage.
Caption: Logical workflow for distinguishing the target meta-isomer from potential para-impurities using 1H NMR signal multiplicity.
Diagram 2: Solvent-Solute Interaction Mechanism
Understanding why DMSO is superior requires visualizing the hydrogen bonding stabilization that slows proton exchange.
Caption: Mechanistic comparison of solvent effects. DMSO acts as a hard Lewis base, locking the phenolic proton and preventing rapid chemical exchange.[1]
Troubleshooting & Artifacts
-
Issue: The piperazine signals (2.5 - 3.1 ppm) appear as a single broad blob.
-
Cause: The sample is likely zwitterionic or aggregated.
-
Fix: Add 10µL of DCl or TFA-d. This protonates the piperazine nitrogens, breaking aggregates and sharpening the signals (though shifts will move downfield).[1]
-
-
Issue: Extra doublet near 1.1 ppm.
-
Cause: Potential N-propyl impurity (isomer of isopropyl) or residual ethanol. Check for a quartet at 3.6 ppm (ethanol) or a multiplet (propyl).[1]
-
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
LookChem. (2005).[3] "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives." Magnetic Resonance in Chemistry. Link
-
MDPI. (2023). "Synthesis and Dynamic NMR Characterization of Substituted Piperazines." Molecules. Link
-
SpectraBase. "13C NMR Spectrum of N-Isopropyl-Piperidine." Wiley Science Solutions. Link[1]
Sources
Mass spectrometry fragmentation patterns of piperazinyl phenols
Technical Guide: Mass Spectrometry Fragmentation Patterns of Piperazinyl Phenols
Executive Summary
Piperazinyl phenols (hydroxyphenylpiperazines) represent a critical structural class in medicinal chemistry and forensic toxicology. They frequently appear as active pharmaceutical ingredients (APIs), major metabolites of designer drugs (e.g., substituted phenylpiperazines like mCPP or TFMPP), and synthetic intermediates.
Accurate identification of these compounds requires a mastery of their mass spectrometric (MS) behavior.[1] This guide compares the fragmentation dynamics of piperazinyl phenols under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for distinguishing isobaric regioisomers (ortho-, meta-, para-).
Mechanistic Foundations
The fragmentation of piperazinyl phenols is governed by the competition between the basic nitrogen atoms of the piperazine ring and the electron-donating phenolic hydroxyl group.
Charge Localization (The Nitrogen Rule)
-
Proton Affinity: The secondary amine (N4) and tertiary amine (N1) of the piperazine ring possess significantly higher proton affinity than the phenolic oxygen. In ESI (
), the charge localizes almost exclusively on the piperazine nitrogens. -
Radical Site (EI): In EI (
), ionization can occur at the nitrogen lone pair or the aromatic -system. However, fragmentation is largely driven by the stability of iminium ions formed from the piperazine ring.
Key Cleavage Pathways
-
Piperazine Ring Opening: The most diagnostic pathway. Involves C-C or C-N bond scission within the saturated ring.
- -Cleavage: Proximal to the amine nitrogens, generating stable iminium species.
-
Retro-Diels-Alder (RDA) Mechanism: A characteristic rearrangement yielding the
56 ion.
Comparative Analysis: EI vs. ESI-CID
The choice of ionization technique drastically alters the spectral fingerprint.[1] The table below contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this chemical class.
| Feature | GC-MS (EI, 70 eV) | LC-MS/MS (ESI, CID) |
| Molecular Ion | Weak or Absent ( | Dominant Protonated Molecule ( |
| Fragmentation | Extensive, "In-source."[4] Rich fingerprint for library matching (NIST/Wiley). | Controlled via Collision Energy (CE). Requires MS/MS for structural data. |
| Diagnostic Ions | ||
| Isomer ID | Poor without chromatographic separation. Spectra are nearly identical. | Moderate. Energy-resolved MS/MS can sometimes distinguish o/m/p isomers. |
| Sensitivity | Lower for polar phenols (tailing peaks). | High. Phenols ionize well in ESI(+). |
Diagnostic Fragmentation Toolbox
The following ions are the "fingerprints" of the piperazinyl phenol scaffold.
The "Piperazine Signature" ( 56 & 85)
Regardless of the phenol substitution, the piperazine ring consistently yields two low-mass fragments:
-
56 (
): Formed via a retro-Diels-Alder-type fragmentation of the piperazine ring. This is often the base peak in EI spectra. -
85 (
): Represents the intact piperazine ring after cleavage from the aromatic moiety (often accompanied by H-transfer).
The "Phenol-Specific" Ions
In ESI-CID of 1-(4-hydroxyphenyl)piperazine (
-
162 (
): Loss of ammonia from the piperazine ring. -
136 (
): Loss of the ethylamine moiety ( ) from the piperazine ring. -
120 (
): Quinoid-type ion formed after extensive ring degradation.
Visualization: Fragmentation Pathways
The following diagram illustrates the ESI-CID fragmentation pathway for a generic 4-hydroxyphenylpiperazine (
Figure 1: Proposed ESI-CID fragmentation pathway for 1-(4-hydroxyphenyl)piperazine. Note the competition between neutral loss (
Experimental Protocol: Differentiating Regioisomers
Distinguishing ortho-, meta-, and para- isomers is the primary challenge. MS spectra are often isobaric. This protocol utilizes LC-MS/MS with Retention Time Locking .
Step 1: Sample Preparation (Plasma/Urine)
-
Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to remove matrix interferences that suppress ionization of the phenol.
-
Aliquot 200 µL sample.
-
Add 50 µL Internal Standard (e.g., p-HPP-d8).
-
Add 1 mL Ethyl Acetate (pH adjusted to 9.0 with carbonate buffer to keep amine uncharged but phenol protonated).
-
Vortex (5 min) and Centrifuge (10,000 x g, 5 min).
-
Evaporate supernatant and reconstitute in 100 µL Mobile Phase A.
Step 2: Chromatographic Resolution
-
Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating positional phenolic isomers due to
interactions. -
Mobile Phase:
-
Gradient: Slow ramp (5% to 30% B over 10 minutes) is critical to separate the ortho (elutes first due to intramolecular H-bonding) from para isomers.
Step 3: Mass Spectrometry Parameters (QQQ)
-
Source: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier:
(Ring cleavage). -
Qualifier 1:
(Phenol species). -
Qualifier 2:
(Piperazine fragment).
-
-
Differentiation Logic: While fragments are identical, the Ratio of 136/56 often varies between isomers due to steric hindrance affecting the ring opening energetics.
Workflow Diagram
Figure 2: Analytical workflow for the extraction and identification of piperazinyl phenols.
References
-
de Boer, D., et al. (2001). "Mass spectral characterization of 1-(3-chlorophenyl)piperazine (mCPP) and its metabolites." Journal of Mass Spectrometry.
-
Staack, R.F., & Maurer, H.H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.
-
Thermo Fisher Scientific. "Differentiation of Isomers using High Resolution Mass Spectrometry." Application Note.
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-(4-Hydroxyphenyl)piperazine." NIST Chemistry WebBook.
-
Zhu, N., et al. (2021).[5] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. benchchem.com [benchchem.com]
Quality control parameters for 3-(4-Isopropyl-piperazin-1-yl)-phenol production
Content Type: Technical Comparison & Application Guide Subject: Critical Intermediate Quality Assurance (CAS: 870639-64-8 / Generic Analogues) Audience: Process Chemists, Analytical Scientists, and CMC Leads.[1][2]
Executive Summary: The Criticality of Purity
3-(4-Isopropyl-piperazin-1-yl)-phenol is a high-value pharmacophore, serving as a structural backbone for various CNS-active agents (targeting dopamine/serotonin receptors) and antifungal candidates.[1][2] Its "performance" is defined not by therapeutic efficacy—as it is an intermediate—but by its downstream reactivity and stability profile .[2]
This guide compares the two primary commercial forms available to researchers: the Standard Free Base (Grade A) and the Stabilized Dihydrochloride Salt (Grade B) . We analyze how the choice of form and purification rigor impacts shelf-life, oxidative degradation, and the success of subsequent synthetic steps (e.g., O-alkylation or carbamate formation).[1]
Comparative Analysis: Free Base vs. Dihydrochloride Salt[1]
The piperazine nitrogen is prone to N-oxide formation, and the electron-rich phenol ring is susceptible to oxidation.[1][2] Selecting the correct form is a critical quality control parameter.
Table 1: Performance Matrix
| Feature | Standard Free Base (Grade A) | Dihydrochloride Salt (Grade B) | Impact on Application |
| Physical State | Off-white to beige solid | White crystalline powder | Grade B offers superior flowability for automated weighing.[1][2] |
| Oxidative Stability | Moderate.[1][2] Turns pink/brown upon air exposure (Quinone formation).[1] | High. Protonation of amines reduces electron density, preventing oxidation. | Grade B allows for bulk storage (>6 months) without inert atmosphere.[1] |
| Hygroscopicity | Low | Moderate to High | Grade A is preferred if strict anhydrous conditions are required downstream.[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO.[1] | Soluble in Water, MeOH.[1] Insoluble in DCM.[1][2] | Grade A is better for immediate organic synthesis (no neutralization step needed).[1] |
| Palladium Content | Often >50 ppm (if not scavenged).[1] | Typically <10 ppm.[1][2] | Grade B usually undergoes recrystallization that purges Pd residues.[1][2] |
Experimental Data: Oxidative Stress Test
Samples were exposed to ambient air/light for 14 days at 25°C.[1]
-
Free Base: Purity dropped from 99.2% to 97.8%.[1][2] Appearance darkened to brown.[1][2] HPLC showed appearance of N-oxide impurity (+16 Da).[1][2]
-
HCl Salt: Purity remained stable at 99.4%.[1][2] No significant color change.
Critical Quality Attributes (CQAs) & Control Parameters
To ensure the material meets "Pharma-Grade" standards, the following parameters must be controlled. The synthesis typically involves a Buchwald-Hartwig coupling between 3-bromoanisole (followed by demethylation) or 3-bromophenol and 1-isopropylpiperazine.[1][2]
A. Impurity Profile[1][2][3][4][5]
-
Des-isopropyl Analog (Impurity A): 3-(1-piperazinyl)phenol.[1][2] Originates from impure starting material or dealkylation.[1][2] Limit: NMT 0.5%.
-
Bis-arylated Dimer (Impurity B): 1,4-bis(3-hydroxyphenyl)piperazine.[1][2] Originates from over-reaction during coupling.[1][2] Limit: NMT 0.15%.
-
Palladium (Elemental Impurity): Critical if using Buchwald coupling.[1][2]
B. Palladium Scavenging Efficiency
Comparison of purification methods to reach the <10 ppm target.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
| Crystallization (EtOH) | 450 | 85 | 15% |
| Silica Gel Column | 450 | 40 | 10% |
| Thiol-Silica Scavenger | 450 | < 5 | < 2% |
Recommendation: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) for the final polishing step to ensure catalytic integrity in downstream processes.[1]
Detailed Experimental Protocols
Protocol 1: High-Performance HPLC Method (Assay & Impurities)
Standard reverse-phase methods often fail due to the basicity of the piperazine tail causing peak tailing.[1] This method uses a high-pH buffer to suppress ionization, improving peak shape.[1][2]
-
Column: XBridge C18 (Waters), 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV @ 254 nm (aromatic) and 220 nm (impurities).[1]
-
Gradient:
-
Self-Validation: The retention time of the main peak should be ~8-9 minutes. Tailing factor must be < 1.[1][2]5. If tailing > 1.5, increase buffer pH or temperature (to 40°C).[1]
Protocol 2: Palladium Removal (Thiol Scavenging)[1]
-
Dissolve 10 g of crude 3-(4-Isopropyl-piperazin-1-yl)-phenol in 100 mL THF/MeOH (1:1).
-
Add 0.5 g (5 wt%) of Thiol-functionalized silica (loading ~1.2 mmol/g).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad to remove the scavenger.
-
QC Check: Digest 50 mg residue in HNO₃ and analyze via ICP-MS. Target < 10 ppm.
Visualization of Workflows
Diagram 1: Synthesis & Impurity Fate
This diagram tracks the origin of critical impurities during the Buchwald-Hartwig route.
Caption: Synthesis workflow highlighting the entry points of critical impurities (A & B) and the specific removal step for Palladium.
Diagram 2: QC Decision Matrix (Go/No-Go)
A logic flow for accepting batches for pharmaceutical use.[1][2]
Caption: Decision tree for Quality Control. Note that appearance is a leading indicator of oxidative degradation.
References
-
ICH Expert Working Group. "Guideline Q3D(R2) on Elemental Impurities." International Council for Harmonisation, 2022.[1] [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1][2] Chemical Reviews, 116(19), 12564–12649, 2016.[1] [Link][1]
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[1] Organic Process Research & Development, 9(2), 198–205, 2005.[1] [Link]
-
Biotage. "Strategies for Palladium Removal in Pharmaceutical Intermediates." Biotage Application Notes, 2023.[1] [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(4-Isopropyl-piperazin-1-yl)-phenol
Advanced Laboratory Safety and Operational Guide: Handling 3-(4-Isopropyl-piperazin-1-yl)-phenol
As a Senior Application Scientist, I frequently see laboratories treat novel hybrid molecules with standard, generalized safety protocols. This is a critical error. When handling a bifunctional compound like 3-(4-Isopropyl-piperazin-1-yl)-phenol, you are not just dealing with a generic organic powder; you are managing the cumulative, synergistic hazards of both a lipophilic phenol and a basic, sensitizing piperazine.
To build a truly self-validating safety culture, we must move beyond merely listing Personal Protective Equipment (PPE). We must understand the causality behind our safety choices. This guide provides the definitive, step-by-step operational and logistical framework for safely handling this compound.
Mechanistic Hazard Assessment
To design an effective PPE matrix, we must first deconstruct the molecule's active moieties:
-
The Phenol Moiety (The Stealth Corrosive): Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin[1]. Once absorbed, they can cause severe systemic toxicity, including central nervous system depression and fatal arrhythmias[1][2]. Crucially, phenols possess local anesthetic properties; a worker may sustain deep chemical burns without feeling immediate pain, leading to delayed response times[1].
-
The Piperazine Moiety (The Sensitizer): Piperazines are strong organic bases. They are highly corrosive to mucous membranes and act as aggressive respiratory and dermal sensitizers[3]. Repeated exposure, even at low levels, can trigger severe asthmatic responses or life-threatening contact allergies[4].
Quantitative Hazard Data & PPE Matrix
Standard laboratory nitrile gloves are dangerously inadequate for this compound. Phenol and its derivatives permeate thin nitrile almost immediately[1]. To ensure absolute safety, we rely on quantitative breakthrough data to dictate our PPE selection.
Table 1: Hazard Limits and Mandatory PPE Specifications
| Component Profile | Primary Hazard | Occupational Exposure Limit | Approved Glove Material | Breakthrough Time |
| Phenol Derivative | Systemic toxicity, deep dermal burns | 5 ppm (8-hr TWA)[2] | Laminate Film (Silver Shield®/Barrier™) | > 8 hours[2] |
| Piperazine Derivative | Respiratory sensitization, basic irritant | 5 mg/m³ (8-hr TWA)[4] | Heavy Neoprene / Butyl Rubber | > 8 hours[2] |
| Combined Molecule | Corrosive, Sensitizing, Toxic | Treat as < 5 ppm | Laminate Film + Nitrile Overglove | > 8 hours |
Note: A thin disposable nitrile glove should only be worn OVER the laminate film glove to restore tactile dexterity, never as the primary barrier.
Operational Workflow & Handling Protocol
Every interaction with 3-(4-Isopropyl-piperazin-1-yl)-phenol must follow a strict, self-validating standard operating procedure (SOP).
Standard Operating Procedure Workflow for Handling Substituted Phenols.
Step-by-Step Handling Methodology:
-
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–120 FPM. Critical: Do not begin work unless a bottle of Polyethylene Glycol (PEG 300 or 400) is physically present at the workstation[1].
-
Donning PPE:
-
Put on a heavy-duty, chemical-resistant Tychem® lab coat (standard cotton coats absorb phenols and hold them against the skin)[2].
-
Don Laminate Film (Silver Shield®) gloves.
-
Don a pair of tight-fitting nitrile gloves over the laminate gloves for grip.
-
Equip chemical splash goggles. If handling large volumes or pressurized systems, add a full-face shield[5].
-
-
Material Transfer: Use anti-static weighing boats. If the compound is a solid lump, do not chip at it (which creates inhalable dust); instead, gently warm the container in a water bath if melting is appropriate, or dissolve in a compatible solvent directly in the primary container[1].
-
Decontamination: After weighing or transferring, wipe down the exterior of all containers and the hood surface with a damp, disposable towel. Place the towel immediately into a designated hazardous waste bag.
Emergency Response & Decontamination Plan
Because of the phenol moiety's anesthetic effect and rapid absorption, dermal exposure is a life-threatening medical emergency. Never use ethanol or isopropanol to clean a phenol spill on the skin , as these solvents drastically increase the dermal absorption rate[1].
Emergency Dermal Response Pathway for Phenol Derivatives.
Step-by-Step Dermal Exposure Protocol:
-
Isolate & Strip: Immediately move to the safety shower. Remove all contaminated clothing and PPE while rinsing. Do not hesitate to ruin clothing; time is tissue.
-
The PEG Protocol: If PEG 300 or 400 is available, continuously swab the affected area with PEG-soaked pads for a minimum of 15 minutes[1]. Phenol is highly soluble in PEG, which actively draws the chemical out of the skin tissue.
-
Alternative (Soap & Water): If PEG is unavailable, drench the area with copious amounts of water and mild soap. Phenol has poor water solubility; soap is required to emulsify and remove it[1].
-
Medical Evacuation: Have a colleague call emergency services immediately. Provide the paramedics with the SDS (or the SDS of Phenol and Piperazine if a specific one is unavailable)[6].
Waste Disposal Plan
Improper disposal of piperazinyl-phenols can lead to severe environmental contamination and facility fines.
-
Solid Waste: All contaminated consumables (pipette tips, laminate gloves, weighing boats) must be collected in a puncture-resistant, sealable poly-bag (e.g., 6-mil Ziploc)[6]. Never place chemically contaminated dry solids into red or orange biohazard bags[6].
-
Liquid Waste: Aqueous waste containing this compound must be segregated into a dedicated, clearly labeled "Toxic/Corrosive Organic Waste" carboy. Do not mix with standard chlorinated waste unless specifically utilizing a phenol-chloroform extraction methodology[6].
-
Secondary Containment: Store all waste carboys in secondary containment bins capable of holding 110% of the largest container's volume to mitigate catastrophic leaks[7].
By adhering to these scientifically grounded protocols, laboratory personnel can confidently and safely manipulate complex, high-hazard molecules, ensuring both experimental integrity and personal safety.
References
-
CDC/NIOSH - Occupational Health Guideline for Phenol. Centers for Disease Control and Prevention. Available at:[Link]
-
New Jersey Department of Health - Phenol Hazardous Substance Fact Sheet. NJ Health Right to Know Program. Available at:[Link]
-
Tulane University OEHS - FACT SHEET: Phenol. Office of Environmental Health and Safety. Available at:[Link]
-
PubChem - Piperazine Dihydrochloride (CID 8893). National Center for Biotechnology Information. Available at:[Link]
-
PubChem - Piperazine (CID 4837). National Center for Biotechnology Information. Available at:[Link]
-
UNM Chemistry Department - Standard Operating Procedure: Phenol. University of New Mexico. Available at:[Link]
Sources
- 1. oehs.tulane.edu [oehs.tulane.edu]
- 2. nj.gov [nj.gov]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
